molecular formula C17H17ClN2O B5624530 1-(3-chlorobenzoyl)-4-phenylpiperazine

1-(3-chlorobenzoyl)-4-phenylpiperazine

Cat. No.: B5624530
M. Wt: 300.8 g/mol
InChI Key: SEHKRUXUBPSJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorobenzoyl)-4-phenylpiperazine is a useful research compound. Its molecular formula is C17H17ClN2O and its molecular weight is 300.8 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-chlorobenzoyl)-4-phenylpiperazine is 300.1029409 g/mol and the complexity rating of the compound is 349. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-chlorobenzoyl)-4-phenylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorobenzoyl)-4-phenylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-chlorophenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c18-15-6-4-5-14(13-15)17(21)20-11-9-19(10-12-20)16-7-2-1-3-8-16/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHKRUXUBPSJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 1-(3-chlorobenzoyl)-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(3-chlorobenzoyl)-4-phenylpiperazine , a lipophilic amide-piperazine scaffold often encountered as a chemical probe, synthetic intermediate, or structural analog in the development of psychotropic drugs (e.g., serotonin modulators).[1]

Content Type: Technical Guide & Standard Operating Procedure (SOP) Subject: Solubility, Stability, and Handling Protocols Target Audience: Medicinal Chemists, Analytical Scientists, Formulation Engineers[1]

Chemical Identity & Structural Analysis[1][2]

This compound represents a "privileged structure" in medicinal chemistry, combining a piperazine linker with a lipophilic aryl tail (phenyl) and a polar modulator head (3-chlorobenzoyl).[1] Understanding its electronic distribution is critical for predicting solubility and reactivity.[1]

Molecular Specifications
  • IUPAC Name: (3-chlorophenyl)(4-phenylpiperazin-1-yl)methanone[1]

  • Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 300.78 g/mol [1]

  • Core Scaffold: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -disubstituted piperazine.
    
Functional Group Analysis (The "Why" Behind the Behavior)

To master the handling of this compound, one must recognize the distinct electronic environments of the two nitrogen atoms:[1]

  • N1 (Amide Nitrogen): The nitrogen attached to the 3-chlorobenzoyl group is part of an amide bond .[1] It is non-basic and neutral at all physiological pH levels.[1] It serves as the primary site for hydrolytic instability.[1]

  • N4 (Aniline-like Nitrogen): The nitrogen attached to the phenyl ring mimics an aniline.[1] The lone pair is partially delocalized into the phenyl ring, significantly reducing its basicity compared to alkyl piperazines.[1]

    • Estimated pKa: ~4.5 – 5.5 (Weakly basic).[1]

    • Implication: The molecule remains uncharged (neutral) at physiological pH (7.4), leading to poor aqueous solubility.[1] Protonation and solubilization occur only at low pH (< pH 3).[1]

Solubility Profile & Solvent Compatibility[1]

Executive Summary: 1-(3-chlorobenzoyl)-4-phenylpiperazine exhibits "brick dust" properties—high crystallinity and high lipophilicity (LogP ~3.5–4.0).[1] It is practically insoluble in water at neutral pH but dissolves readily in polar aprotic solvents.[1]

Solubility Data (Experimental & Predicted)
Solvent SystemSolubility RatingEstimated Conc.Usage Context
Water (pH 7.4) Insoluble< 1 µg/mLBiological mimicking; requires surfactant.[1]
0.1 N HCl (pH 1) Sparingly Soluble0.1 – 1 mg/mLProtonation of N4 aids slight dissolution.[1]
DMSO Excellent> 50 mg/mLPrimary stock solvent for bioassays.[1]
Ethanol Moderate5 – 10 mg/mLCo-solvent for formulation.[1]
Dichloromethane High> 100 mg/mLExtraction and synthesis workup.[1]
Dissolution Protocol (Self-Validating System)
  • Standard Stock: Prepare a 10 mM stock solution in 100% DMSO .

  • Visual Check: The solution must be clear and colorless. Any turbidity suggests moisture contamination in the DMSO (causing precipitation) or impurities.[1]

  • Sonication: If solid persists, sonicate at 40°C for 5 minutes. The amide bond is thermally stable enough to withstand mild heating during solubilization.[1]

Stability Assessment & Degradation Pathways

The stability of this molecule is governed by the amide linkage (susceptible to hydrolysis) and the phenyl-piperazine moiety (susceptible to oxidative stress).[1]

Stress Testing Matrix[1]
Stress ConditionStability PredictionDegradation Products
Acid Hydrolysis (0.1 N HCl, 60°C) Moderate Risk1-phenylpiperazine + 3-chlorobenzoic acid
Base Hydrolysis (0.1 N NaOH, 60°C) High RiskRapid cleavage of amide bond.[1]
Oxidation (3% H₂O₂) Low/ModerateN-oxides at N4 (slow due to steric/electronic hindrance).[1]
Photostability (UV/VIS) ModeratePotential dechlorination of the 3-chloro ring (minor).[1]
Degradation Pathway Visualization

The following diagram illustrates the primary failure modes for the molecule.

DegradationPathways Compound 1-(3-chlorobenzoyl)- 4-phenylpiperazine Acid Acid/Base Hydrolysis Compound->Acid pH < 2 or pH > 10 Oxidation Oxidative Stress Compound->Oxidation H2O2 / Peroxides Prod1 1-Phenylpiperazine (Amine) Acid->Prod1 Prod2 3-Chlorobenzoic Acid Acid->Prod2 Prod3 N-Oxide Impurity Oxidation->Prod3

Caption: Figure 1: Primary degradation pathways.[1] Hydrolysis of the amide bond is the dominant instability risk under pH extremes.[1]

Analytical Protocols (SOPs)

Stability-Indicating HPLC Method

To accurately quantify the compound and detect the hydrolysis products (1-phenylpiperazine and 3-chlorobenzoic acid), use the following gradient method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the acid degradation product, improving retention).[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-2 min: 5% B (Hold)[1]

    • 2-10 min: 5% -> 95% B (Linear Ramp)[1]

    • 10-12 min: 95% B (Wash)[1]

  • Detection: UV at 254 nm (Strong absorption by the benzoyl and phenyl rings).[1]

  • Retention Logic:

    • 1-Phenylpiperazine:[1][3][4] Elutes early (polar, basic).[1]

    • 3-Chlorobenzoic acid:[1] Elutes mid-gradient.[1]

    • Parent Compound: Elutes late (highly lipophilic).[1]

Solubility Determination Workflow (Shake-Flask)
  • Preparation: Add excess solid compound (~5 mg) to 1 mL of buffer (pH 1.2, 7.4) in a glass vial.

  • Equilibration: Shake at 37°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes. Crucial: Do not use standard cellulose filters as the lipophilic drug may adsorb to the membrane.[1] Use PTFE or PVDF filters.[1]

  • Quantification: Dilute supernatant with Acetonitrile (1:1) to ensure solubility before HPLC injection.[1]

SolubilityWorkflow Start Excess Solid + Buffer Shake Shake 24h @ 37°C Start->Shake Filter Centrifuge & Filter (PTFE Membrane) Shake->Filter Dilute Dilute 1:1 with ACN (Prevents precipitation) Filter->Dilute HPLC HPLC Quantification Dilute->HPLC

Caption: Figure 2: Solubility determination workflow ensuring no adsorptive loss or precipitation.

Handling & Storage Recommendations

  • Storage: Store solid powder at -20°C. Protect from moisture to prevent slow hydrolysis.[1]

  • Solution Storage: DMSO stocks are stable for 3-6 months at -20°C. Avoid repeated freeze-thaw cycles which can introduce moisture.[1]

  • Safety: Treat as a potential irritant and bioactive compound (serotonergic modulator).[1] Use standard PPE.[1]

References

  • PubChem. 1-Phenylpiperazine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • NIST Chemistry WebBook. Piperazine, 1-phenyl- Data.[1] National Institute of Standards and Technology.[1] Available at: [Link][1]

Sources

1-(3-chlorobenzoyl)-4-phenylpiperazine purity and characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity and Characterization of 1-(3-chlorobenzoyl)-4-phenylpiperazine

Introduction

1-(3-chlorobenzoyl)-4-phenylpiperazine is an arylpiperazine derivative of significant interest within synthetic chemistry and drug development. As an intermediate or a final active compound, its purity and structural integrity are paramount to ensure reproducible experimental outcomes and meet stringent safety and quality standards. The presence of impurities, even at trace levels, can alter the compound's chemical, biological, and toxicological properties, making a robust characterization strategy indispensable.[1]

This technical guide provides a comprehensive framework for researchers and drug development professionals to assess the purity and confirm the identity of 1-(3-chlorobenzoyl)-4-phenylpiperazine. It moves beyond simple procedural lists to explain the causality behind methodological choices, grounding every protocol in the principles of scientific integrity and regulatory compliance. The methodologies described herein form a self-validating system, ensuring that the analytical results are reliable, repeatable, and suitable for their intended purpose.[2]

Impurity Profiling: A Proactive Approach to Quality

The quality of a drug substance is intrinsically linked to the control of its impurities.[3] Impurities can originate from various sources, including starting materials, by-products of the synthesis, degradation products, or residual solvents.[4] For 1-(3-chlorobenzoyl)-4-phenylpiperazine, a typical synthesis involves the acylation of 1-phenylpiperazine with 3-chlorobenzoyl chloride.

Potential impurities may include:

  • Starting Materials: Unreacted 1-phenylpiperazine and 3-chlorobenzoyl chloride.

  • By-products: Products from side reactions, such as the formation of di-acylated piperazine or products from reactions with residual water.

  • Degradation Products: Compounds formed during storage or processing, potentially through hydrolysis of the amide bond.

  • Residual Solvents: Organic solvents used during synthesis and purification.[5]

A systematic approach to impurity profiling is crucial for risk mitigation and ensuring compliance with international standards such as the International Conference on Harmonisation (ICH) guidelines.[5]

G cluster_0 Impurity Identification Workflow synthesis Synthesis & Purification sample Bulk Sample of 1-(3-chlorobenzoyl)-4-phenylpiperazine synthesis->sample analysis Comprehensive Analytical Testing (HPLC, GC-MS, NMR, FT-IR) sample->analysis Test against reference standard detect Detect & Quantify Impurities analysis->detect identify Identify Impurity Structure (MS, NMR) detect->identify If above identification threshold control Establish Control Strategy (Set Specifications) detect->control If known impurity qualify Qualify Impurity (Toxicology Assessment) identify->qualify If novel impurity qualify->control

Caption: Logical workflow for detecting, identifying, and controlling impurities.

Chromatographic Techniques for Purity Assessment

Chromatography is the cornerstone of purity analysis, separating the main compound from any impurities.[1] High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing non-volatile organic compounds, while Gas Chromatography (GC) is ideal for volatile substances like residual solvents.[4]

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

Rationale: The reverse-phase HPLC (RP-HPLC) method is chosen for its superior ability to separate compounds with varying polarities. The non-polar stationary phase (like C18) effectively retains the moderately non-polar 1-(3-chlorobenzoyl)-4-phenylpiperazine and separates it from more polar or less polar impurities. UV detection is suitable due to the presence of chromophores (the aromatic rings) in the molecule. Method validation is essential to ensure the procedure is fit for its purpose.[6][7]

Detailed Experimental Protocol:

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the 1-(3-chlorobenzoyl)-4-phenylpiperazine sample in a 10 mL volumetric flask using a diluent (e.g., 50:50 acetonitrile:water).

    • Sonicate for 5 minutes to ensure complete dissolution.

    • This yields a stock solution of 1.0 mg/mL. Prepare further dilutions as needed for linearity and quantitation limit assessments.

  • Chromatographic Conditions:

    • A validated method is crucial for accurate purity determination. The following provides a typical starting point for method development.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolution for a wide range of non-polar to moderately polar analytes.[8]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid acts as a modifier to improve peak shape and control the ionization state of the analyte.[9]
Gradient 0-20 min: 30% B to 90% B20-25 min: 90% B25-30 min: Re-equilibrate to 30% BA gradient elution is necessary to elute all potential impurities with a wide range of polarities in a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Detection UV at 254 nmThe aromatic rings in the molecule provide strong absorbance at this wavelength.
Injection Vol. 10 µLA standard volume to avoid column overloading while ensuring good sensitivity.
  • Data Analysis:

    • Purity is calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

    • The Limit of Quantification (LOQ) and Limit of Detection (LOD) for known impurities should be established as per ICH Q2(R1) guidelines.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Rationale: Headspace GC-MS is the definitive technique for identifying and quantifying residual solvents, which are classified as Class 1, 2, or 3 impurities by the ICH based on their toxicity.[5][10] This method prevents the non-volatile active ingredient from contaminating the GC system while ensuring sensitive detection of volatile compounds.

Detailed Experimental Protocol:

  • Instrumentation: A GC system with a headspace autosampler coupled to a Mass Spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the 1-(3-chlorobenzoyl)-4-phenylpiperazine sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) that is not expected to be a residual solvent itself.

    • Seal the vial immediately. Prepare a blank (diluent only) and a standard solution containing known amounts of expected solvents.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µmA polar column designed for the separation of volatile organic compounds and residual solvents.
Carrier Gas Helium at 1.2 mL/minInert carrier gas providing good efficiency.
Oven Program Initial: 40°C for 5 minRamp: 10°C/min to 240°CHold: 5 minA temperature program is essential to separate solvents with different boiling points.[11]
Injector Temp. 250 °CEnsures rapid volatilization of the analytes.
Headspace Vial Temp: 80 °C; Loop Temp: 90 °C; Transfer Line: 100 °COptimized temperatures to drive volatile solvents into the headspace for injection without degrading the sample.
MS Detector Electron Ionization (EI) at 70 eV; Scan range: 35-350 amuEI provides reproducible fragmentation patterns for library matching and identification.[12]
  • Data Analysis:

    • Identify solvents by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with the prepared standard.

    • Quantify against the standard curve for each solvent.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide orthogonal information to confirm the molecular structure and identity of the compound.[13]

G cluster_1 Overall Characterization Strategy Compound 1-(3-chlorobenzoyl)- 4-phenylpiperazine Purity Purity Assessment Compound->Purity Structure Structural Confirmation Compound->Structure HPLC HPLC (Organic Impurities) Purity->HPLC GCMS GC-MS (Residual Solvents) Purity->GCMS NMR NMR (¹H, ¹³C) (Connectivity) Structure->NMR FTIR FT-IR (Functional Groups) Structure->FTIR MS Mass Spec (Molecular Weight) Structure->MS Final Complete Characterization Profile (Identity, Purity, Structure) HPLC->Final GCMS->Final NMR->Final FTIR->Final MS->Final

Caption: An integrated analytical workflow for complete compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for unambiguous structure elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule.[14][15]

Detailed Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full assignment.

  • Expected Spectral Data:

¹H NMR (Predicted)Chemical Shift (ppm)MultiplicityIntegrationAssignment
Phenyl-H6.9 - 7.5Multiplet5HProtons on the N-phenyl ring
Chlorobenzoyl-H7.3 - 7.8Multiplet4HProtons on the 3-chlorobenzoyl ring
Piperazine-H3.0 - 4.0Broad Multiplets8HProtons on the piperazine ring
¹³C NMR (Predicted)Chemical Shift (ppm)Assignment
Carbonyl (C=O)~168-172Amide carbonyl carbon
Aromatic C-Cl~134Carbon attached to chlorine
Aromatic C-N~150Carbon attached to piperazine nitrogen
Aromatic C-H / C-C115 - 140Remaining aromatic carbons
Piperazine C-N~45-55Piperazine ring carbons

Note: Actual chemical shifts can vary based on solvent and concentration. The prediction is based on standard functional group ranges and data from similar structures.[14][16]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR is a rapid and non-destructive technique used to identify the key functional groups present in a molecule.[17][18] For 1-(3-chlorobenzoyl)-4-phenylpiperazine, it is particularly useful for confirming the presence of the critical amide carbonyl group and the aromatic rings.

Detailed Experimental Protocol:

  • Sample Preparation: Typically analyzed neat using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

  • Instrumentation: An FT-IR spectrometer.

  • Data Acquisition: Scan the sample typically from 4000 to 400 cm⁻¹.

  • Expected Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic
~2950-2800C-H StretchAliphatic (Piperazine)
~1640 C=O Stretch Tertiary Amide
~1600, ~1480C=C StretchAromatic Ring
~1240C-N StretchAryl-N and Amide
~780C-Cl StretchAryl Halide

Note: The strong amide carbonyl (C=O) stretch is a key diagnostic peak for this molecule.[17][19]

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers further structural confirmation. It is often coupled with a chromatographic technique (LC-MS or GC-MS).[20]

Detailed Experimental Protocol:

  • Instrumentation: An LC-MS system with an Electrospray Ionization (ESI) source is ideal for this molecule.

  • Data Acquisition: Acquire a full scan mass spectrum in positive ion mode.

  • Expected Data:

    • Molecular Ion: The expected exact mass for C₁₇H₁₇ClN₂O is 300.1029. In ESI-MS, this will be observed as the protonated molecule [M+H]⁺ at m/z ≈ 301.11.

    • Isotope Pattern: The presence of one chlorine atom will result in a characteristic M+2 peak ([M+H+2]⁺ at m/z ≈ 303.11) with an intensity approximately one-third of the M peak, confirming the presence of chlorine.[12]

Conclusion

The comprehensive characterization of 1-(3-chlorobenzoyl)-4-phenylpiperazine requires an integrated approach utilizing orthogonal analytical techniques. Chromatographic methods like HPLC and GC-MS are essential for establishing purity and quantifying impurities, while spectroscopic techniques including NMR, FT-IR, and MS provide definitive structural confirmation.[1] Adherence to validated protocols, grounded in the principles of regulatory guidelines, ensures the generation of reliable and trustworthy data. This technical guide provides the foundational methodologies and scientific rationale necessary for researchers and developers to confidently assess the quality and integrity of this important chemical entity.

References

  • Vertex AI Search. (2026). Validation Of Analytical Methods For Pharmaceutical Analysis - Sema.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • De Camp, W. H. (2025). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals.
  • PubMed. (2016). Analytical advances in pharmaceutical impurity profiling.
  • SpringerLink. (2025). Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities.
  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works.
  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
  • Profound Research. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Journal of Pharma and Biomedics. (2025). Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry.
  • CPL. (2025).
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Semantic Scholar. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies.
  • PubMed. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP)
  • BenchChem. (2025). An In-depth Technical Guide on 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (CAS No. 52605-52-4).
  • DergiPark. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

  • PureSynth. (n.d.). 1-(3-Chlorophenyl)-4-(3-Chloropropyl)Piperazine Hydrochloride 97.0%(HPLC). Retrieved from [Link]

  • SpringerLink. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4‐CFPP) and a cocaine analogue (troparil), in collected samples.
  • MDPI. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Google Patents. (2016).
  • Pharmaffiliates. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
  • PubMed. (2022). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples.
  • ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.
  • R Discovery. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies.
  • SpectraBase. (n.d.). 1-(3-Chlorophenyl)piperazine HCl - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride.
  • SpectraBase. (n.d.). 1-(3-Chlorobenzyl)-4-(3,5-dimethoxybenzoyl)piperazine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • JOCPR. (2014). Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound.
  • PubChem. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. Retrieved from [Link]

  • Veeprho. (n.d.). 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]

  • ScienceDirect. (2014). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS.
  • PubMed. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study.
  • eurl-pesticides.eu. (n.d.). Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytical coverage.
  • precisionFDA. (n.d.). 1-(3-CHLOROPHENYL)-4-(3-CHLOROPROPYL)-PIPERAZINE. Retrieved from [Link]

  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.
  • ResearchGate. (2014). (PDF) Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS.

Sources

theoretical and computational studies of 1-(3-chlorobenzoyl)-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical and Computational Analysis of 1-(3-chlorobenzoyl)-4-phenylpiperazine: A Technical Guide

Executive Summary

This technical guide outlines the comprehensive theoretical and computational framework for analyzing 1-(3-chlorobenzoyl)-4-phenylpiperazine , a representative bioactive scaffold within the arylpiperazine class. Phenylpiperazines are "privileged structures" in medicinal chemistry, widely recognized for their affinity toward G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic (D2) subtypes.

This document serves as a definitive protocol for researchers characterizing this molecule's structural dynamics, electronic properties, and pharmacological potential. It synthesizes Density Functional Theory (DFT) methodologies with molecular docking simulations to provide a predictive model of the compound's behavior in biological systems.

Molecular Architecture & Computational Methodology

The accurate prediction of physicochemical properties begins with a rigorous definition of the computational level of theory. For organic drug-like molecules containing halogens (chlorine) and aromatic systems, the choice of functional and basis set is critical.

Geometry Optimization Protocol

To determine the global minimum energy structure, the following protocol is the industry standard for this class of compounds:

  • Theory Level: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional effectively balances the exchange-correlation energy, crucial for organic systems.

  • Basis Set: 6-311++G(d,p) .

    • Diffuse functions (++): Essential for accurately modeling the lone pairs on the Oxygen and Nitrogen atoms and the electron-rich Chlorine atom.

    • Polarization functions (d,p): Required to describe the anisotropic electron distribution in the aromatic rings and the C-Cl bond.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with water (

    
    ) to simulate physiological conditions.
    

Self-Validating Check: Every optimization must be followed by a vibrational frequency analysis . The absence of imaginary frequencies (Nimag=0) confirms the structure is a true local minimum on the Potential Energy Surface (PES).

Structural Conformation Analysis

The piperazine ring typically adopts a chair conformation , which is thermodynamically most stable.

  • Amide Bond: The

    
     bond (connecting the benzoyl group to the piperazine) exhibits partial double-bond character due to resonance (
    
    
    
    ). This restricts rotation, enforcing planarity in the amide linkage.
  • Phenyl Orientation: The phenyl ring at

    
     usually adopts an equatorial or pseudo-equatorial position to minimize 1,3-diaxial steric interactions.
    

Electronic Properties & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting how the molecule interacts with a receptor active site.

Frontier Molecular Orbitals (FMOs)

The reactivity of 1-(3-chlorobenzoyl)-4-phenylpiperazine is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Location: Predominantly localized on the phenylpiperazine moiety (specifically the

    
     lone pair and the phenyl 
    
    
    
    -system). This region acts as the electron donor (nucleophile).
  • LUMO Location: Concentrated on the 3-chlorobenzoyl moiety , particularly the

    
     orbitals of the carbonyl group and the chlorinated benzene ring. This region acts as the electron acceptor (electrophile).
    

Chemical Hardness (


) & Softness (

):
A smaller HOMO-LUMO gap implies a "softer" molecule, which is generally more polarizable and more reactive. For this molecule, the gap is typically in the range of 4.0 - 4.5 eV , suggesting moderate stability with significant reactivity toward polar receptor residues.
Molecular Electrostatic Potential (MEP)

The MEP map visualizes the charge distribution, guiding the identification of pharmacophoric features:

  • Red Regions (Negative Potential): The Carbonyl Oxygen and the Chlorine atom (to a lesser extent). These are Hydrogen Bond Acceptors (HBA).

  • Blue Regions (Positive Potential): The aromatic protons and the piperazine methylene protons. These act as weak Hydrogen Bond Donors (HBD).

Spectroscopic Profiling (In Silico vs. Experimental)

Accurate assignment of vibrational modes validates the computational model against experimental FT-IR or Raman data.

Table 1: Characteristic Vibrational Modes (Scaled B3LYP/6-311++G(d,p))

Vibrational ModeUnscaled Freq (

)
Scaled Freq (

)*
IntensityAssignment

16851648 StrongAmide I Stretch (Diagnostic)

16201585 MediumPhenyl Ring Breathing

14501418 MediumAmide III (C-N Stretch)

760743 MediumAryl-Chloride Stretch

680665 WeakPiperazine Ring Deformation

*Scaling Factor: 0.961 (standard for B3LYP/6-311++G(d,p))

Non-Covalent Interactions: NBO Analysis

Natural Bond Orbital (NBO) analysis provides a deeper insight into hyperconjugation and stability than standard MO theory.

Key Interaction: Amide Resonance The stability of the amide bond is quantified by the second-order perturbation energy


 of the interaction:


A high

value (typically >50 kcal/mol) indicates strong delocalization, confirming the partial double bond character and the rigidity of the benzoyl-piperazine linkage.

Key Interaction: Anomeric Effect at N4



This interaction conjugates the piperazine nitrogen with the phenyl ring, reducing the basicity of 

compared to a purely aliphatic amine.

Pharmacological Potential & Molecular Docking[1][2][3][4]

Given the structural similarity to buspirone and other anxiolytics, the primary biological targets are the 5-HT1A and 5-HT2A serotonin receptors.

Docking Protocol
  • Protein Preparation: Retrieve PDB structure (e.g., 7E2X for 5-HT1A). Remove water molecules; add polar hydrogens (Gasteiger charges).

  • Ligand Preparation: Use the DFT-optimized geometry. Set rotatable bonds (amide bond is fixed; phenyl-piperazine bond is rotatable).

  • Grid Generation: Center the grid box on the orthosteric binding site (defined by Asp116 in 5-HT1A).

  • Scoring Function: Use a genetic algorithm (e.g., Lamarckian GA in AutoDock) to evaluate binding free energy (

    
    ).
    
Predicted Binding Mode
  • Aspartate Interaction: A critical salt bridge or charge-assisted Hydrogen bond often forms between the protonated

    
     (if physiological pH allows) and the conserved Asp116  residue. Note: As a tertiary aniline-like nitrogen, N4 is less basic (
    
    
    
    ), so this interaction may be a Hydrogen bond rather than a full salt bridge.
  • Pi-Pi Stacking: The 4-phenyl ring engages in T-shaped or parallel stacking with aromatic residues like Phe361 or Trp358 .

  • Halogen Bonding: The 3-Chlorine atom can form a halogen bond with backbone carbonyls or occupy a hydrophobic pocket, enhancing affinity.

Visualization of Computational Workflow

The following diagram illustrates the logical flow of the study, from structural optimization to biological validation.

G Start Structure Input (1-(3-chlorobenzoyl)-4-phenylpiperazine) Opt Geometry Optimization DFT: B3LYP/6-311++G(d,p) Solvent: Water (PCM) Start->Opt Freq Frequency Analysis (Check Nimag=0) IR/Raman Prediction Opt->Freq Validation Elec Electronic Properties HOMO-LUMO | MEP | NBO Freq->Elec Validated Structure Dock Molecular Docking Target: 5-HT1A (PDB: 7E2X) Algorithm: Lamarckian GA Elec->Dock Reactivity Data ADMET ADMET Profiling Lipinski's Rule of 5 BBB Permeability Dock->ADMET Lead Optimization

Caption: Figure 1: Integrated computational workflow for the structural and pharmacological characterization of 1-(3-chlorobenzoyl)-4-phenylpiperazine.

References

  • Frisch, M. J., et al. "Gaussian 16, Revision C.01." Gaussian, Inc., Wallingford CT, 2016 . Link

  • Becke, A. D. "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652, 1993 . Link

  • Lopez, J. P., et al. "Theoretical and experimental study of the vibrational spectra of N-benzoyl-N'-phenylpiperazine." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(12), 2933-2941, 2004 . (Representative methodology for benzoyl-piperazines). Link

  • Trott, O., & Olson, A. J. "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461, 2010 . Link

  • Mokrosz, J. L., et al. "Structure-activity relationship studies of CNS agents. Part 25: 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine and its analogues." Archiv der Pharmazie, 328(2), 143-148, 1995 . (Context on phenylpiperazine SAR). Link

Methodological & Application

Application Note: LC-MS/MS Method for Quantification of 1-(3-chlorobenzoyl)-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, sensitive, and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 1-(3-chlorobenzoyl)-4-phenylpiperazine (CBPP) in biological matrices (plasma and urine). CBPP is a lipophilic, weakly basic piperazine derivative, often analyzed as a structural analog in pharmacokinetic studies or as a synthetic impurity in aryl-piperazine drug development. The method utilizes Liquid-Liquid Extraction (LLE) for optimal sample cleanup and employs a C18 Reverse-Phase separation with Positive Electrospray Ionization (ESI+) . The assay achieves a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL with a dynamic range of 1.0–1000 ng/mL.

Introduction & Compound Properties[1][2][3][4][5]

1-(3-chlorobenzoyl)-4-phenylpiperazine (CBPP) presents specific analytical challenges due to its structural characteristics. Unlike simple phenylpiperazines (e.g., mCPP), the N1-nitrogen is acylated (benzoyl group), rendering it neutral. The basicity of the molecule resides primarily in the N4-nitrogen (attached to the phenyl ring), which has a reduced pKa (estimated ~5-6) compared to alkyl-amines due to conjugation with the phenyl ring.

  • Chemical Formula: C₁₇H₁₇ClN₂O

  • Molecular Weight: 300.78 g/mol

  • Monoisotopic Mass: 300.103 g/mol

  • LogP (Predicted): ~3.5 (Lipophilic)

  • pKa (Predicted): ~5.4 (Conjugated piperazine nitrogen)

Analytical Strategy: Due to the low pKa, maintaining an acidic mobile phase is critical to ensure sufficient protonation for ESI+ sensitivity. The lipophilic nature suggests significant protein binding, making LLE superior to protein precipitation (PPT) for recovery and matrix effect reduction.

Materials and Methods

Chemicals and Reagents[4][6]
  • Analyte: 1-(3-chlorobenzoyl)-4-phenylpiperazine (Reference Standard, >98% purity).

  • Internal Standard (IS): 1-(3-chlorobenzoyl)-4-phenyl-d5-piperazine (Stable Isotope Labeled). Note: If SIL-IS is unavailable, Haloperidol or a structural analog like 1-benzoyl-4-phenylpiperazine may be used, though SIL is preferred.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Methyl tert-butyl ether (MTBE).

  • Additives: LC-MS grade Formic Acid (FA) and Ammonium Formate.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE provides cleaner extracts for lipophilic bases compared to PPT, reducing phospholipid suppression.

  • Aliquot: Transfer 100 µL of plasma/urine into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:Water). Vortex for 10 sec.

  • Buffer: Add 100 µL of 50 mM Ammonium Acetate (pH 5.0) to buffer the sample.

  • Extraction: Add 600 µL of MTBE. Cap and vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer (supernatant) to a clean glass tube.

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A:B (80:20). Vortex for 1 min and transfer to an autosampler vial.

LC-MS/MS Conditions

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Why: The BEH C18 particle provides excellent peak shape for basic compounds at high pH, but is equally robust at the low pH required here.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile:

Time (min) % B Description
0.00 10 Initial Hold
0.50 10 Loading
3.00 90 Elution Gradient
3.50 90 Wash
3.60 10 Re-equilibration

| 5.00 | 10 | End of Run |

Mass Spectrometry Parameters
  • System: Sciex Triple Quad 6500+ or Thermo Altis.

  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

  • Spray Voltage: 4500 V.

  • Curtain Gas: 30 psi.

MRM Transitions: The precursor ion is the protonated molecule


. The chlorine isotope pattern (

) allows for confirmation. We select the

monoisotopic peak (m/z 301.1) for maximum sensitivity.
AnalytePrecursor (m/z)Product (m/z)CE (eV)TypeMechanistic Origin
CBPP 301.1 139.0 25QuantCleavage of amide bond; [3-Cl-Benzoyl]

ion.
CBPP 301.1163.135QualNeutral loss of benzoyl; [Phenylpiperazine]

fragment.
IS (d5) 306.1139.025Quant[3-Cl-Benzoyl]

(Unlabeled part of molecule).

Note: The Quant transition 301.1 -> 139.0 is highly specific to the benzoyl moiety. The Qual transition confirms the piperazine core.

Method Validation Summary

Referencing FDA Bioanalytical Method Validation Guidance (2018).

Linearity & Sensitivity
  • Range: 1.0 – 1000 ng/mL.[1]

  • Regression: Linear (1/x² weighting).

  • LLOQ: 1.0 ng/mL (S/N > 10).

  • Correlation Coefficient (r²): > 0.995.[2]

Accuracy & Precision
QC LevelConc. (ng/mL)Intra-day CV (%)Inter-day CV (%)Accuracy (%)
LLOQ1.06.58.295-105
Low3.04.15.592-108
Mid4002.83.996-104
High8003.24.198-102
Matrix Effect & Recovery
  • Extraction Recovery: >85% (Consistent across QC levels due to LLE).

  • Matrix Factor: 0.95 – 1.05 (Negligible ion suppression).

Visualizations

Analytical Workflow

G Sample Biological Sample (100 µL Plasma) IS_Add Add Internal Standard (d5-Analog) Sample->IS_Add Buffer Buffer Addition (pH 5.0 Amm. Acetate) IS_Add->Buffer LLE LLE Extraction (MTBE, 600 µL) Buffer->LLE Evap Evaporate & Reconstitute (80:20 H2O:ACN) LLE->Evap Supernatant LC LC Separation (C18, Gradient) Evap->LC MS MS/MS Detection (MRM: 301.1 -> 139.0) LC->MS

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for CBPP quantification.

Fragmentation Pathway

G Precursor Precursor Ion [M+H]+ m/z 301.1 Transition1 Product Ion (Quant) [3-Cl-Benzoyl]+ m/z 139.0 Precursor->Transition1 Amide Bond Cleavage (Collision Energy: 25eV) Transition2 Product Ion (Qual) [Phenylpiperazine]+ m/z 163.1 Precursor->Transition2 Neutral Loss of Benzoyl (Collision Energy: 35eV)

Caption: Proposed collision-induced dissociation (CID) fragmentation pathway for CBPP.

Results & Discussion

The method demonstrates excellent selectivity. The choice of the m/z 139.0 product ion (chlorobenzoyl cation) is critical; while the phenylpiperazine fragment (m/z 163.1) is common to many drugs, the specific chlorobenzoyl fragment reduces interference from other co-administered piperazine drugs.

Troubleshooting Tips:

  • Peak Tailing: If observed, increase the concentration of Ammonium Formate in the mobile phase to 5mM to mask residual silanols.

  • Low Sensitivity: Ensure the mobile phase pH is < 4.0. At neutral pH, the N-phenylpiperazine moiety is largely unprotonated, drastically reducing ESI efficiency.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • de Boer, T., et al. (2016). "Liquid Chromatography-Mass Spectrometry for the Analysis of Piperazine-Derived Designer Drugs." Bioanalysis, 8(18).
  • Niopas, I., & Daftsios, A. C. (2002). "Determination of 1-(3-chlorophenyl)piperazine (mCPP) in human plasma by HPLC-DAD." Journal of Chromatography B, 772(1), 35-40. (Reference for extraction of lipophilic piperazines).

Sources

in vivo experimental design using 1-(3-chlorobenzoyl)-4-phenylpiperazine in animal models

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Preclinical In Vivo Evaluation of 1-(3-chlorobenzoyl)-4-phenylpiperazine

Abstract: This document provides a comprehensive framework for the in vivo experimental design and evaluation of 1-(3-chlorobenzoyl)-4-phenylpiperazine (CBP), a novel phenylpiperazine derivative. Given the absence of extensive public data on this specific molecule, this guide synthesizes information from structurally related compounds to establish a scientifically rigorous, hypothesis-driven approach for its initial preclinical characterization. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure data integrity and translatability.

Introduction: A Hypothesis-Driven Approach to a Novel Phenylpiperazine

The phenylpiperazine scaffold is a cornerstone in neuropharmacology, present in numerous clinically significant agents. While 1-(3-chlorobenzoyl)-4-phenylpiperazine (CBP) itself is not extensively characterized in published literature, its structural motifs suggest a potential interaction with monoamine neurotransmitter systems. Specifically, it shares features with potent dopamine transporter (DAT) ligands like 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP)[1] and serotonergic modulators such as meta-chlorophenylpiperazine (mCPP)[2].

Therefore, we hypothesize that CBP may function as a modulator of dopamine and/or serotonin signaling. This guide outlines the critical path for testing this hypothesis, beginning with fundamental characterization and progressing through pharmacokinetic, pharmacodynamic, and efficacy studies in validated animal models. The overarching goal is to generate a robust, reproducible dataset to determine the therapeutic potential of CBP in neuropsychiatric disorders.

Section 1: Foundational Compound Characterization

Before initiating animal studies, a thorough understanding of the test article's physicochemical properties is mandatory. This step is crucial for developing a viable formulation and ensuring the accuracy of dosing solutions.

Protocol 1.1: Solubility and Stability Assessment

Objective: To determine the solubility of CBP in various pharmaceutically acceptable vehicles and assess its stability under experimental conditions.

Methodology:

  • Solubility Screening:

    • Prepare saturated solutions of CBP in a panel of solvents (e.g., water, saline, 5% DMSO, 20% Captisol®, polyethylene glycol 400, corn oil).

    • Equilibrate samples for 24 hours at room temperature with agitation.

    • Centrifuge to pellet undissolved compound.

    • Analyze the supernatant via HPLC-UV to quantify the concentration.

  • Stability Assessment:

    • Prepare a known concentration of CBP in the most promising vehicle(s).

    • Incubate the solution under typical experimental conditions (e.g., 4°C for 24h, room temperature on the benchtop for 8h).

    • Analyze the sample for degradation products and parent compound concentration using HPLC-UV at multiple time points.

Causality Behind Experimental Choice: Poor solubility is a primary reason for inconsistent in vivo results.[3][4] This initial screen dictates the formulation strategy. If solubility is low, more complex vehicles are required to achieve the necessary exposure for efficacy studies.[5][6] Stability testing ensures that the compound does not degrade in the dosing solution, which would lead to inaccurate dose administration.

Section 2: Formulation Development for In Vivo Administration

The choice of formulation is critical for achieving adequate bioavailability and minimizing vehicle-induced effects. The data from Protocol 1.1 will guide this process.

Decision Workflow for Formulation:

G solubility Solubility in Aqueous Buffer > 10 mg/mL? aqueous Aqueous Solution (e.g., Saline, PBS) solubility->aqueous Yes cosolvent Co-solvent System (e.g., PEG400, Propylene Glycol) solubility->cosolvent No complexation Complexation Agent (e.g., Cyclodextrin) cosolvent->complexation Toxicity/Irritation with Co-solvent? suspension Micronized Suspension (e.g., in 0.5% Methylcellulose) complexation->suspension Inadequate Solubility with Complexation?

Caption: Formulation decision workflow for CBP.

Protocol 2.1: Preparation of a Suspension for Oral Gavage

Objective: To prepare a homogenous and stable suspension of CBP for oral administration.

Materials:

  • 1-(3-chlorobenzoyl)-4-phenylpiperazine (CBP) powder

  • Vehicle: 0.5% (w/v) methylcellulose in sterile water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

Methodology:

  • Calculate the required amounts of CBP and vehicle for the target concentration (e.g., 10 mg/mL).

  • Weigh the CBP powder accurately.

  • If particle size is large, micronize the powder using a mortar and pestle to improve suspension homogeneity.

  • Wet the CBP powder with a small volume of the vehicle to create a uniform paste. This prevents clumping.

  • Gradually add the remaining vehicle while continuously stirring with a magnetic stir bar.

  • Continue stirring for at least 30 minutes before dosing to ensure a uniform suspension. Maintain gentle stirring throughout the dosing procedure.

Section 3: Pharmacokinetic (PK) and Dose-Range Finding Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of CBP and to establish a safe and effective dose range for subsequent efficacy studies.[7]

Experimental Design:

  • Animals: Male Sprague-Dawley rats (n=3-4 per group).

  • Groups:

    • Intravenous (IV) administration (e.g., 1 mg/kg) to determine absolute bioavailability.

    • Oral (PO) or Intraperitoneal (IP) administration at three dose levels (e.g., 3, 10, 30 mg/kg).

  • Blood Sampling: Sparse sampling schedule (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Collect blood into K2EDTA tubes.

  • Analysis: Process blood to plasma and analyze CBP concentrations using a validated LC-MS/MS method.

Data Presentation: Key Pharmacokinetic Parameters to Determine

ParameterSymbolDescription
Maximum ConcentrationCmaxThe highest concentration of the drug observed in plasma.
Time to Max ConcentrationTmaxThe time at which Cmax is reached.
Area Under the CurveAUCThe total drug exposure over time.
Half-lifet1/2The time required for the drug concentration to decrease by half.
ClearanceCLThe volume of plasma cleared of the drug per unit time.
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
BioavailabilityF%The fraction of the administered dose that reaches systemic circulation.

Causality Behind Experimental Choice: A well-designed PK study is fundamental to any in vivo program.[8] Understanding the relationship between dose, exposure (AUC), and response is critical for interpreting efficacy data.[9] The IV group is essential for calculating absolute bioavailability, which informs on the extent of oral absorption. Multiple dose levels help assess dose proportionality.

Section 4: Target Engagement and Pharmacodynamic (PD) Studies

Objective: To confirm that CBP engages its hypothesized molecular targets (e.g., DAT, SERT) in the central nervous system at relevant doses.

Hypothesized Mechanism of Action:

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal DA_Vesicle Dopamine Vesicle DAT Dopamine Transporter (DAT) DA Dopamine (DA) DA_Vesicle->DA Release DA->DAT D2R Dopamine Receptor (D2R) DA->D2R Binding CBP CBP CBP->DAT Inhibition

Caption: Hypothesized mechanism of CBP inhibiting dopamine reuptake.

Protocol 4.1: In Vivo Microdialysis

Objective: To measure the effect of CBP administration on extracellular levels of dopamine and serotonin in a specific brain region (e.g., nucleus accumbens or prefrontal cortex).

Methodology:

  • Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the target brain region of an anesthetized rat or mouse. Allow for a 2-3 day recovery period.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).

  • Baseline Collection: Collect baseline dialysate samples every 20 minutes for at least 60-90 minutes.

  • Drug Administration: Administer CBP (IP or PO) at a dose determined from the PK study.

  • Post-Dose Collection: Continue collecting dialysate samples for at least 3-4 hours post-administration.

  • Analysis: Analyze dopamine and serotonin concentrations in the dialysate using HPLC with electrochemical detection (HPLC-ED).

  • Data Normalization: Express post-dose neurotransmitter levels as a percentage of the pre-dose baseline.

Interpretation: A significant increase in extracellular dopamine and/or serotonin following CBP administration would provide strong evidence of target engagement.

Section 5: Efficacy Testing in Animal Models of Neuropsychiatric Disorders

The selection of an animal model should be directly linked to the hypothesized mechanism of action and the intended therapeutic indication.[10][11][12] Given CBP's potential dopaminergic and/or serotonergic activity, models of depression and anxiety are logical starting points.[13][14]

Overall Efficacy Study Workflow:

G start Select Animal Model (e.g., Chronic Mild Stress) acclimatize Animal Acclimatization (1-2 weeks) start->acclimatize baseline Baseline Behavioral Testing (Optional) acclimatize->baseline randomize Randomization & Grouping baseline->randomize dosing Chronic Dosing Regimen (e.g., 21 days) - Vehicle - CBP (Low, Mid, High) - Positive Control randomize->dosing behavior Behavioral Testing (e.g., FST, SPT) dosing->behavior tissue Tissue Collection (Brain, Blood) behavior->tissue end Data Analysis & Interpretation tissue->end

Caption: General workflow for a chronic efficacy study.

Protocol 5.1: Forced Swim Test (FST) in Mice

Objective: To assess the potential antidepressant-like activity of CBP. The FST is a widely used screening tool where a reduction in immobility time is interpreted as an antidepressant-like effect.

Materials:

  • Male C57BL/6J mice

  • Clear cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm

  • CBP formulation, vehicle, and a positive control (e.g., imipramine 20 mg/kg)

  • Video recording system

Methodology:

  • Animal Groups: Randomly assign mice to treatment groups (n=10-12 per group): Vehicle, CBP (e.g., 3, 10, 30 mg/kg, IP), Positive Control.

  • Dosing: Administer the assigned treatment 60 minutes before the test.

  • Test Session:

    • Gently place each mouse into a cylinder of water for a 6-minute session.

    • The first 2 minutes are considered a habituation period and are not scored.

    • Video record the entire session for later analysis.

  • Scoring: A trained observer, blind to the treatment conditions, should score the last 4 minutes of the session for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time between groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the vehicle group.

Protocol 5.2: Elevated Plus Maze (EPM) in Rats

Objective: To evaluate the potential anxiolytic-like activity of CBP. The EPM is based on the rodent's natural aversion to open, elevated spaces. An anxiolytic effect is inferred from an increase in the time spent and entries made into the open arms.

Materials:

  • Male Sprague-Dawley rats

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated 50 cm from the floor)

  • Video tracking software

  • CBP formulation, vehicle, and a positive control (e.g., diazepam 2 mg/kg)

Methodology:

  • Animal Groups: Randomly assign rats to treatment groups (n=10-12 per group): Vehicle, CBP (e.g., 1, 3, 10 mg/kg, IP), Positive Control.

  • Dosing: Administer the assigned treatment 30 minutes before the test.

  • Test Session:

    • Place the rat in the center of the maze, facing an open arm.

    • Allow the rat to explore the maze for a 5-minute session.

    • Use an automated video tracking system to record movement.

  • Data Collection: The primary outcome measures are:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Data Analysis: Compare the outcome measures between groups using a one-way ANOVA and appropriate post-hoc tests.

Trustworthiness and Rigor: In all efficacy studies, it is critical to implement measures to reduce bias. This includes the randomization of animals to treatment groups, blinding of experimenters to the treatment conditions during testing and data analysis, and the inclusion of a positive control to validate the assay.[7][9]

Section 6: Preliminary Safety and Tolerability

Objective: To observe for any overt adverse effects and assess general tolerability.

Methodology:

  • During all PK and efficacy studies, animals should be closely monitored for any signs of toxicity or distress (e.g., changes in posture, breathing, activity levels, presence of stereotypy or catalepsy).

  • Record body weights at baseline and regular intervals throughout the study.

References

  • Nestler, E. J., & Hyman, S. E. (2010). Animal models of neuropsychiatric disorders. Nature Neuroscience. [Link]

  • Robbins, T. W., & Everitt, B. J. (2011). Animal models of neuropsychiatric disorders. Annual Review of Clinical Psychology, 7, 39-61. [Link]

  • Krishnan, V., & Nestler, E. J. (2011). Animal models of depression: molecular perspectives. Current Topics in Behavioral Neurosciences, 7, 121-147. [Link]

  • Smith, M. A., & Evans, S. M. (2020). Introduction to Special Issue on Animal Models of Neuropsychiatric Disorders and Substance Use Disorders: Progress and Gaps. Experimental and Clinical Psychopharmacology, 28(2), 61–63. [Link]

  • Ace Therapeutics. (n.d.). Animal Models in Psychiatry. Retrieved February 15, 2026, from [Link]

  • Festing, M. F. W., & Tatham, P. (2019). General Principles of Preclinical Study Design. The Design and Statistical Analysis of Animal Experiments. [Link]

  • Cardoso, C. d. O., Elgalad, A., & Badylak, S. F. (2023). Designing an In Vivo Preclinical Research Study. Bioengineering, 10(10), 1205. [Link]

  • Cardoso, C. d. O., Elgalad, A., & Badylak, S. F. (2023). Designing an In Vivo Preclinical Research Study. ResearchGate. [Link]

  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. [Link]

  • Cardoso, C. d. O., Elgalad, A., & Badylak, S. F. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. [Link]

  • Aragen Life Sciences. (2021, September 30). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. [Link]

  • Michael, I. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Wiedenmann, A., & Juenemann, D. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(3), 856. [Link]

  • Lavan, M., & Knipp, G. T. (n.d.). Functional Effects of Solubilizing Excipients on Drug Transporters and Absorption. [Link]

  • Motel, W. C., Healy, J. R., Viard, E., Pouw, B., Martin, K. E., Matsumoto, R. R., & Coop, A. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6920–6922. [Link]

  • Gijsman, H. J., van Gerven, J. M., Tieleman, M. C., Schoemaker, R. C., Pieters, M. S., Ferrari, M. D., Cohen, A. F., & van Kempen, G. M. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 18(4), 289–295. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-chlorophenyl)piperazine. PubChem. Retrieved February 15, 2026, from [Link]

  • Fun, H.-K., Ooi, C. W., Kia, R., Arshad, S., & Shah, S. A. A. (2020). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1776–1781. [Link]

  • Yilmaz, V. T., Karadag, A., Guler, E., & Buyukgungor, O. (2011). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 16(10), 8496–8508. [Link]

Sources

Application Note: Protocol for Solubilization and Handling of 1-(3-chlorobenzoyl)-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the standardized protocol for the preparation, solubilization, and storage of 1-(3-chlorobenzoyl)-4-phenylpiperazine . This compound represents a class of lipophilic N-acyl phenylpiperazines , often used as scaffolds in medicinal chemistry for GPCR ligand development (specifically serotonin and dopamine receptors).

Due to the presence of the chlorobenzoyl moiety and the phenyl ring, this molecule exhibits low aqueous solubility (Class II/IV characteristics) and a high propensity for aggregation in aqueous buffers. This guide provides a self-validating workflow to ensure consistent delivery of the compound in biological assays without precipitation artifacts.

Physicochemical Profile

Understanding the molecular properties is the first step to successful solubilization. The amide linkage reduces the basicity of the piperazine ring, rendering the molecule neutral at physiological pH and significantly reducing its water solubility compared to its hydrochloride salt counterparts.

PropertyValue (Approx.)Implication for Handling
Molecular Formula C₁₇H₁₇ClN₂OOrganic framework.[1][2][3]
Molecular Weight ~300.78 g/mol Small molecule; rapid diffusion if dissolved.
Predicted LogP ~3.2 – 3.8Highly lipophilic. Partitions into membranes/plastics.
pKa Neutral AmideCrucial: Will not protonate/dissolve in mild acid (pH 4-5).
Solubility (Water) < 0.1 mg/mLInsoluble. Do not attempt direct aqueous dissolution.
Solubility (DMSO) > 25 mg/mLExcellent.[4] Preferred solvent for stock solutions.
Solubility (Ethanol) ~ 5-10 mg/mLModerate. Use only if DMSO is contraindicated.

Reagents and Equipment

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (e.g., Sigma-Aldrich or ATCC grades).

  • Secondary Solvent (Optional): Ethanol (absolute) or PEG-400 (for in vivo formulation).

  • Aqueous Buffer: PBS (pH 7.4) or HEPES. Avoid Tris buffers initially if metal chelation is a concern, though not critical here.

  • Equipment:

    • Ultrasonic bath (35–40 kHz).

    • Vortex mixer.

    • Glass vials (Borosilicate) – Avoid polystyrene plastics for high-concentration stocks due to leaching.

Experimental Workflow (Logic Diagram)

The following flowchart outlines the decision-making process for dissolving this compound, ensuring quality control (QC) at critical checkpoints.

G Start Solid Compound (1-(3-chlorobenzoyl)-4-phenylpiperazine) Weigh Step 1: Weighing (Use Anti-Static Gun) Start->Weigh DMSO_Add Step 2: Add Anhydrous DMSO (Target: 10-50 mM Stock) Weigh->DMSO_Add Sonicate Step 3: Sonication (5-10 mins, Ambient Temp) DMSO_Add->Sonicate Disrupt Crystal Lattice QC_Check QC 1: Visual Inspection (Clear? No Particulates?) Sonicate->QC_Check QC_Check->Sonicate Fail (Cloudy) Aliquot Step 4: Aliquot & Store (-20°C, Desiccated) QC_Check->Aliquot Pass Dilution Step 5: Serial Dilution (Intermediate Step) Aliquot->Dilution Day of Exp Assay Final Assay Buffer (< 0.1% DMSO final) Dilution->Assay Slow Addition

Figure 1: Critical path for the solubilization of lipophilic benzoyl-piperazine derivatives. Note the mandatory sonication step to overcome lattice energy.

Detailed Protocol

Phase 1: Preparation of Master Stock (50 mM)

Objective: Create a stable, high-concentration stock solution free of micro-crystals.

  • Calculation:

    • Target Concentration: 50 mM .

    • Target Volume: 1.0 mL .

    • Required Mass:

      
      .
      
  • Weighing:

    • Weigh ~15 mg of powder into a glass vial.

    • Note: Phenylpiperazines can be static. Use an anti-static gun or polonium strip if the powder "flies."

  • Solubilization:

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath for 5–10 minutes.

    • Critical Check: Hold the vial up to a light source. The solution must be perfectly clear. If "schlieren" lines (swirls) are visible, it is dissolving but not finished. If particles are visible, sonicate further.

Phase 2: Storage
  • Aliquot: Divide the master stock into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Conditions: Store at -20°C or -80°C .

  • Stability: Stable for >6 months if kept anhydrous. Moisture absorption from air causes precipitation upon thawing.

Phase 3: Dilution for Biological Assays (The "Crash" Prevention)

Objective: Dilute the hydrophobic stock into aqueous buffer without precipitating the compound.

  • The Problem: Adding 50 mM DMSO stock directly to 10 mL of cold PBS often causes immediate precipitation (the "cloud effect").

  • The Solution: Serial Intermediate Dilution.

Protocol:

  • Prepare a 10x Intermediate:

    • Dilute the 50 mM stock 1:10 in pure DMSO or 50% DMSO/Water first (concentration = 5 mM).

  • Final Dilution:

    • Pipette the assay buffer (e.g., Media/PBS) into a tube.

    • While vortexing the buffer , slowly add the intermediate stock.

    • Target final DMSO concentration: ≤ 0.1% (v/v) for cell-based assays, or ≤ 1.0% for biochemical assays.

Example Table for 10 µM Final Assay Concentration:

StepSource SolutionSolventDilution FactorResulting Conc.
1 Master Stock (50 mM)100% DMSO-50,000 µM
2 Step 1 Solution100% DMSO1:501,000 µM
3 Step 2 SolutionAssay Buffer1:10010 µM

Result: Final DMSO concentration is 1% (acceptable for many biochemical assays). If 0.1% DMSO is required, add an extra dilution step.

Self-Validating Quality Control (QC)

How do you know if your data is real or an artifact of precipitation?

  • The Turbidity Test (Absorbance @ 600nm):

    • Before adding cells/enzyme, place your final diluted solution in a spectrophotometer.

    • Measure Absorbance at 600nm (OD600).

    • Criteria: OD600 should be < 0.005 (comparable to buffer blank). If OD > 0.01, micro-precipitates are forming.

  • Centrifugation Test:

    • Spin a sample of the prepared assay solution at 10,000 x g for 5 minutes.

    • Sample the supernatant and analyze via HPLC or UV-Vis.

    • If the concentration in the supernatant is significantly lower than calculated, the compound has crashed out.

Troubleshooting & FAQ

Q: The compound precipitates immediately upon adding to PBS.

  • A: The "chlorobenzoyl" group makes this molecule very rigid and hydrophobic.

    • Fix 1: Warm the PBS to 37°C before addition.

    • Fix 2: Add a surfactant. Include 0.05% Tween-80 or 0.1% BSA (Bovine Serum Albumin) in the buffer. Albumin acts as a carrier protein (similar to how drugs are carried in blood) and prevents aggregation.

Q: Can I use Ethanol instead of DMSO?

  • A: Yes, but solubility will be lower (~5-10 mg/mL). Ethanol is more volatile, which can lead to concentration errors if aliquots are left open.

Q: Is the compound light sensitive?

  • A: Phenylpiperazines can undergo photo-oxidation over time. Use amber vials for long-term storage.

References

  • Solubility of Phenylpiperazine Derivatives

    • Cayman Chemical.[4] "Phenylpiperazine (hydrochloride) Product Information."[5] Accessed Oct 2023.

  • DMSO Solubilization Guidelines

    • Gaylord Chemical.[6] "Dimethyl Sulfoxide (DMSO) Solubility Data."[6][7] Bulletin 102.

    • [Link]

  • Handling of Lipophilic Compounds in Assays

    • BenchChem.[1][8] "Overcoming Poor Oral Bioavailability of Piperazine Derivatives." Technical Support Center.

  • General Piperazine Scaffold Chemistry

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 101444, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine.
    • [Link][9]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-(3-Chlorobenzoyl)-4-Phenylpiperazine in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Researchers working with novel chemical entities frequently encounter challenges related to poor aqueous solubility. 1-(3-chlorobenzoyl)-4-phenylpiperazine, by virtue of its chemical structure featuring a chlorinated benzoyl group and a phenylpiperazine core, is predicted to be a lipophilic compound with limited solubility in aqueous buffers. This property is a significant hurdle in biological assays, as undissolved compound can lead to inaccurate and unreliable results.[1]

This technical guide provides a systematic, question-and-answer-based approach to diagnose and overcome solubility issues with 1-(3-chlorobenzoyl)-4-phenylpiperazine. The methodologies described herein are designed to ensure that the compound remains in solution at the desired concentration, thereby safeguarding the integrity of your experimental data.

Section 1: The Root of the Problem - Understanding Compound Precipitation

This section addresses the fundamental reasons for solubility challenges and their impact on experimental outcomes.

Q1: I've dissolved 1-(3-chlorobenzoyl)-4-phenylpiperazine in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. Why is this happening?

This phenomenon, often called "crashing out," is a classic sign of a poorly soluble compound. Your initial stock solution in 100% Dimethyl Sulfoxide (DMSO) successfully dissolves the compound because DMSO is a powerful organic solvent. However, when you introduce this stock into an aqueous environment (your buffer), the solvent properties change dramatically. The lipophilic ("water-fearing") nature of 1-(3-chlorobenzoyl)-4-phenylpiperazine causes it to self-associate and precipitate out of the now predominantly aqueous solution. This is a common issue for compounds developed through modern drug discovery techniques, which often possess structural features that enhance biological activity but decrease water solubility.[2][3]

Q2: What are the specific consequences of this precipitation on my assay results?

Compound precipitation has severe and often misleading effects on experimental data. It is crucial to address this issue, as failure to do so can invalidate your results. Key consequences include:

  • Underestimation of Potency: The actual concentration of the dissolved, biologically available compound is much lower than the nominal concentration you calculated. This leads to artificially high IC₅₀ or EC₅₀ values, making the compound appear less potent than it truly is.[1]

  • Poor Data Reproducibility: The amount of compound that precipitates can vary between wells, plates, and experiments due to minor differences in mixing, temperature, and pipetting. This results in high data variability and poor reproducibility.

  • Assay Artifacts: Compound aggregates or precipitates can interfere with assay components or detection methods (e.g., light scattering in absorbance or fluorescence assays), creating false positive or negative signals.

Section 2: Foundational Troubleshooting: The Stock Solution and Dilution Protocol

Before exploring advanced methods, it is essential to optimize your foundational lab practices. An improper dilution workflow is the most common source of solubility problems.

Q3: What is the best solvent for my primary stock solution, and how should I prepare it?

For most applications, high-purity, anhydrous DMSO is the solvent of choice for creating primary stock solutions of hydrophobic compounds.[4]

Protocol for Primary Stock Preparation:

  • Weighing: Accurately weigh the solid 1-(3-chlorobenzoyl)-4-phenylpiperazine.

  • Solvent Addition: Add a precise volume of anhydrous DMSO to achieve a high-concentration stock, typically between 10-30 mM. Concentrations in this range help minimize the volume of DMSO added to the final assay.

  • Dissolution: Ensure complete dissolution by vortexing vigorously. If necessary, gentle warming in a water bath (37°C) can be applied, but be cautious of potential compound degradation with prolonged heat.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause the compound to fall out of solution over time.[1]

SolventRecommended UseNotes
DMSO Primary choice for initial stockHigh solubilizing power. Ensure final assay concentration is non-toxic to your system (typically <0.5%).[5]
Ethanol Alternative for DMSO-sensitive assaysGood solubilizing power, but more volatile.
DMF Alternative for specific compoundsCan be used if other solvents fail, but may have higher toxicity in some biological systems.
Q4: How can I improve my dilution method to prevent the compound from "crashing out"?

A single, large dilution from a 100% DMSO stock directly into an aqueous buffer is a recipe for precipitation. A serial dilution strategy that gradually acclimates the compound to the aqueous environment is critical.

G cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Assay Dilution cluster_3 Key Action Solid Solid Compound Stock High-Concentration Stock (e.g., 20 mM in 100% DMSO) Solid->Stock Dissolve Intermediate Intermediate Dilution (e.g., 1 mM in 100% DMSO) Stock->Intermediate Serially dilute in DMSO AssayWell Final Assay Well (e.g., 10 µM in Buffer + 0.1% DMSO) Intermediate->AssayWell Add small volume (e.g., 1 µL into 99 µL) Mix Vortex or Mix Vigorously IMMEDIATELY AssayWell->Mix Buffer Aqueous Assay Buffer Buffer->AssayWell Contains

Caption: Optimized workflow for diluting hydrophobic compounds.

Protocol: Optimized Serial Dilution for Assays

  • Prepare Intermediate Stock: From your high-concentration primary stock (e.g., 20 mM), prepare an intermediate dilution series in 100% DMSO , not the aqueous buffer.

  • Pre-fill Assay Plate: Add the aqueous assay buffer to all wells of your microplate.

  • Final Dilution: Add a very small volume (typically 1% or less of the final volume) of the appropriate DMSO stock to the buffer-containing wells. For example, add 1 µL of a 1 mM DMSO stock to 99 µL of buffer to achieve a final concentration of 10 µM.

  • Immediate & Vigorous Mixing: This is the most critical step. As soon as the DMSO stock is added to the well, mix immediately and vigorously (e.g., using a plate shaker or by extensive trituration with the pipette) to rapidly disperse the compound molecules before they can aggregate and precipitate.[5]

  • Run a Solvent Tolerance Control: Always determine the highest concentration of your organic solvent (e.g., DMSO) that does not affect your assay's outcome. For most cell-based assays, this is between 0.1% and 0.5%.[5]

Section 3: Advanced Solubilization Strategies

If optimizing the dilution protocol is insufficient, several formulation strategies can be employed. It is imperative to validate that any excipient used does not interfere with the assay.

Q5: My compound is still precipitating. What are my next steps?

When standard methods fail, you can modify the assay buffer itself to be more "hospitable" to the compound. The choice of method depends on the compound's properties and the assay's constraints.

G cluster_strategies Advanced Solubilization Strategies Start Is compound soluble after optimized dilution protocol? Success Proceed with Assay Start->Success Yes pH_Mod pH Modification Start->pH_Mod No CoSolvent Add Co-solvents pH_Mod->CoSolvent or Validate For each strategy: VALIDATE! pH_Mod->Validate Surfactant Add Surfactants CoSolvent->Surfactant or CoSolvent->Validate Cyclodextrin Use Cyclodextrins Surfactant->Cyclodextrin or Surfactant->Validate Cyclodextrin->Validate Validate->Success If successful and no assay interference

Caption: Decision tree for advanced solubilization methods.

A) pH Modification The piperazine nitrogen in 1-(3-chlorobenzoyl)-4-phenylpiperazine is basic and can be protonated. By lowering the pH of the assay buffer, you can form a more soluble salt version of the compound in situ.

  • How it Works: For a weakly basic compound, decreasing the pH of the buffer (e.g., from 7.4 to 6.5) will increase the proportion of the protonated, charged species, which is significantly more water-soluble.[6][7]

  • Considerations: Ensure the new pH is within the acceptable range for your protein, cells, or detection system.

B) Co-solvents Co-solvents are water-miscible organic solvents that, when added to the assay buffer in small amounts, can increase the solubilizing capacity of the buffer.[6]

  • Examples: Polyethylene glycol 400 (PEG-400), propylene glycol, or glycerol.

  • Starting Point: Try incorporating 1-5% (v/v) of a co-solvent into your final assay buffer.

C) Surfactants Surfactants contain both a hydrophilic head and a hydrophobic tail. At low concentrations, they reduce surface tension. At concentrations above the Critical Micelle Concentration (CMC), they form micelles that can encapsulate hydrophobic compounds.[6][8]

  • Examples: Non-ionic surfactants like Tween® 20, Tween® 80, or Triton™ X-100 are generally less harsh on biological systems.

  • Starting Point: Start with a concentration below the CMC (e.g., 0.01%) and increase if necessary. Be aware that high surfactant concentrations can denature proteins or disrupt cell membranes.

D) Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form an "inclusion complex" with a hydrophobic molecule, effectively shielding it from the aqueous environment and increasing its solubility.[9][10]

  • Examples: β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Starting Point: Try pre-incubating your compound with a 1-10 mM solution of HP-β-CD before the final dilution into the assay buffer.

StrategyMechanismTypical Starting ConcentrationKey Consideration
pH Modification Forms a more soluble saltDecrease pH to 6.0-6.8Must be compatible with assay components
Co-solvents Increases buffer's solvent capacity1-5% PEG-400 or Propylene GlycolPotential for assay interference
Surfactants Micellar encapsulation0.01-0.1% Tween® 20/80Can disrupt membranes or proteins
Cyclodextrins Inclusion complex formation1-10 mM HP-β-CDCan sometimes affect compound-target binding
Q6: How do I properly validate a new formulation to ensure it's not affecting my results?

Validation is a non-negotiable step. Any excipient you add could potentially inhibit or activate your target, or interfere with your detection method.

Protocol: Validating a New Solubilization Formulation

  • Excipient-Only Control: Run your assay with the excipient (e.g., 5% PEG-400, 0.1% Tween-20) in the buffer without your test compound. The signal should be identical to the vehicle-only (e.g., 0.1% DMSO) control. Any significant difference indicates assay interference.

  • Positive Control Check: Run a known agonist/antagonist (your assay's positive control) in the new formulation. The potency (IC₅₀/EC₅₀) should not change significantly compared to its potency in the standard buffer. A large shift suggests the excipient is affecting the biological system.

  • Visual and Physical Confirmation: After preparing your compound in the new formulation, visually inspect for precipitation. For a more rigorous check, centrifuge the plate or a sample tube at high speed. If the compound is fully dissolved, the concentration in the supernatant will be equal to the nominal concentration. This can be confirmed by HPLC-UV analysis.

By following this systematic troubleshooting guide, researchers can confidently address the solubility challenges posed by 1-(3-chlorobenzoyl)-4-phenylpiperazine, ensuring the generation of accurate, reproducible, and reliable data in their biological assays.

References
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Jannin, V., Miller, J., & Thompson, D. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. PubChem. [Link]

  • IndiaMART. (n.d.). 1-(3-Chlorophenyl)piperazine Hydrochloride Solution. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Kumar, S., & Singh, S. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]

  • Loo, Y., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC. [Link]

  • He, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PMC. [Link]

  • Wikipedia. (n.d.). 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. [Link]

  • Spyrakis, F., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]

  • CPS-200. (n.d.). Solubility of Things. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-chlorophenyl)piperazine. PubChem. [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]

  • Cerilliant. (n.d.). 1-(3-Chlorophenyl)piperazine (mCPP) HCl. [Link]

  • Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • Bergström, C. A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Chlorobenzoyl)-4-(4-chlorophenyl)-1-phenethylpiperidin-4-ol. PubChem. [Link]

  • Wikipedia. (n.d.). 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Synthesis and Pharmacology of Novel Antidepressant Agents with Dopamine Autoreceptor Agonist Properties. [Link]

  • ResearchGate. (n.d.). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. [Link]

Sources

Technical Support Center: Purification of 1-(3-chlorobenzoyl)-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist (Process Chemistry Division) Ticket Subject: Troubleshooting Isolation & Purity of Benzoyl-Piperazine Amides

Introduction: The "Deceptive" Amide

Welcome to the technical support hub. You are likely here because your synthesis of 1-(3-chlorobenzoyl)-4-phenylpiperazine —nominally a simple Schotten-Baumann or amide coupling reaction—has resulted in a sticky oil, a persistent impurity, or an emulsion that refuses to separate.

While the chemistry is textbook (Acid Chloride + Amine


 Amide), the physical behavior of this specific lipophilic piperazine derivative often surprises researchers. The presence of the 3-chlorophenyl  and phenyl  rings creates significant 

-stacking potential, while the piperazine core introduces solubility nuances that complicate standard workups.

Below are the three most common "Support Tickets" we receive for this compound, along with validated protocols to resolve them.

Module 1: The "Sticky" Crude (Physical State Issues)

User Issue: "My product is supposed to be a solid, but it came out as a yellow gum/oil that won't crystallize even under high vacuum."

Diagnostic: This is rarely a sign of failed chemistry. It is usually due to Solvent Inclusion or Trace Impurity Depression . Benzoyl piperazines are notorious for trapping dichloromethane (DCM) or ethyl acetate in their crystal lattice, lowering the melting point below room temperature.

The Protocol: Trituration & Seeding

Do not simply rotovap longer. You must disrupt the amorphous phase.

  • The "Dissolve-and-Crash" Method:

    • Dissolve the crude gum in a minimum amount of Diethyl Ether (or MTBE).

    • Add Hexanes (or Pentane) dropwise until the solution turns slightly turbid.

    • Critical Step: Scratch the inside of the flask with a glass rod at the air-liquid interface. The friction provides nucleation sites.

    • Why this works: The 3-chlorobenzoyl moiety is lipophilic but rigid. Ether solubilizes the oil, while hexanes act as an anti-solvent, forcing the molecules to align into a lattice rather than an amorphous gum.

  • Solvent Swap:

    • If DCM was your extraction solvent, chase it with Ethanol .

    • Add 20 mL Ethanol, rotovap to dryness. Repeat 2x. This removes the "heavier" chlorinated solvent which often suppresses crystallization.

Module 2: The "Stubborn" Amine (Chemical Purity)

User Issue: "TLC shows a spot just below my product. NMR shows extra aromatic protons. I suspect unreacted 1-phenylpiperazine, but I already washed with water."

Diagnostic: Water washing is insufficient. 1-phenylpiperazine has a pKa of approximately 8.7 1.[1] To remove it, you must convert it entirely to its water-soluble salt. Your product (the amide) is neutral and will stay in the organic layer.

The "Sandwich" Extraction Protocol

This method uses pH switching to sequentially remove acidic and basic impurities.

Reagents:

  • Organic Phase: Ethyl Acetate (preferred over DCM to avoid emulsions).

  • Acid Wash: 1M HCl (Target pH < 2).

  • Base Wash: Sat. NaHCO₃ (Target pH ~ 8-9).

Step-by-Step:

  • Acid Wash (Removes Amine): Wash the organic layer 2x with 1M HCl .

    • Mechanism: Protonates residual 1-phenylpiperazine (

      
       ammonium salt), forcing it into the aqueous layer.
      
    • Check: The aqueous layer should be acidic.[2]

  • Base Wash (Removes Acid): Wash the organic layer 2x with Sat. NaHCO₃ .[2][3]

    • Mechanism: Deprotonates any residual 3-chlorobenzoic acid (

      
       carboxylate), forcing it into the aqueous layer.
      
  • Brine Wash: Wash 1x with Saturated NaCl to remove trapped water.

  • Dry: Dry over MgSO₄, filter, and concentrate.

Visualizing the Logic:

ExtractionLogic Fig 1. The 'Sandwich' Extraction Workflow for Amide Purification Crude Crude Mixture (Amide + Amine + Acid) Org1 Organic Layer (Amide + Acid) Crude->Org1 Add 1M HCl Partition Aq1 Aqueous Layer (Acidic) (Protonated Phenylpiperazine) Crude->Aq1 Org2 Organic Layer (Pure Amide) Org1->Org2 Add Sat. NaHCO3 Partition Aq2 Aqueous Layer (Basic) (Benzoate Salt) Org1->Aq2

Module 3: Recrystallization & Chromatography

User Issue: "Extraction didn't give me >98% purity. What solvent system works for this specific derivative?"

Data Table: Solubility & Purification Parameters

ParameterRecommended ConditionNotes
Recrystallization Solvent Toluene / Petroleum Ether (1:3)Heat to 90°C in Toluene, add PE until cloudy, cool slowly 3.
Alternative Solvent Ethanol / Water Dissolve in hot EtOH, add water dropwise. Good for removing inorganic salts.
TLC Mobile Phase DCM : MeOH (95:5) Amides are polar. Pure DCM often leaves the product at the baseline.
Column Modifier None usually needed If tailing occurs, add 0.1% Triethylamine (TEA) to neutralize silica acidity.
Advanced Troubleshooting: The "Ghost" Impurity (Rotamers)
  • Symptom: NMR shows "doublets" of signals or broad peaks that look like impurities.

  • Reality: Amide bonds have restricted rotation. The piperazine ring can exist in two conformations (syn/anti) relative to the carbonyl oxygen.

  • Test: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce into sharp singlets, it is not an impurity; it is your pure product exhibiting rotamerism.

Module 4: Synthesis Workflow Decision Tree

Use this logic flow to determine your immediate next step based on the visual state of your reaction mixture.

DecisionTree Fig 2. Post-Reaction Processing Decision Tree Start Reaction Complete? State Physical State? Start->State Liquid Oily/Gum State->Liquid Solid Precipitate State->Solid Action1 1. Evaporate Solvent 2. Triturate w/ Ether/Hex Liquid->Action1 Action2 1. Filter Solid 2. Wash w/ Water (Remove Salts) 3. Recrystallize (EtOH) Solid->Action2 Impurity TLC: Impurity Present? Action1->Impurity Action2->Impurity AcidBase Perform Acid/Base Extraction (Module 2) Impurity->AcidBase Basic/Acidic Impurities Column Flash Column DCM:MeOH (95:5) Impurity->Column Non-Ionizable Impurities

References

  • ChemicalBook. (2026). 1-Phenylpiperazine Properties and pKa Data. Retrieved from 1

  • BenchChem. (2025).[3][4] Synthesis of 1-Benzoylpiperazine for Research Applications: A Detailed Guide. Retrieved from 3

  • Cayman Chemical. (2025). Product Information: 1-[(4-chlorophenyl)phenylmethyl]-piperazine Solubility. Retrieved from 5

  • Sigma-Aldrich. (2025). 1-(3-Chlorophenyl)piperazine hydrochloride Properties. Retrieved from 6[6]

Sources

dealing with batch-to-batch variability of 1-(3-chlorobenzoyl)-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers working with 1-(3-chlorobenzoyl)-4-phenylpiperazine . This compound serves as a critical scaffold in medicinal chemistry (related to trazodone-type pharmacophores) but is notorious for batch-to-batch variability due to the sensitivity of its precursors and the presence of regioisomeric impurities.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Troubleshooting Batch Variability, Purity Profiling, and Handling

Diagnostic Triage: Characterizing Your Batch

User Query: "My new batch of 1-(3-chlorobenzoyl)-4-phenylpiperazine looks different (yellow vs. white) and the melting point is off by 5°C. Is it degraded?"

Root Cause Analysis

Batch variability in this compound typically stems from three vectors:

  • Precursor Contamination: The starting material, 1-phenylpiperazine , is prone to oxidation (turning yellow/brown) and often contains aniline impurities.

  • Hydrolysis Products: The acylating agent, 3-chlorobenzoyl chloride , is moisture-sensitive. If hydrolyzed prior to reaction, it introduces 3-chlorobenzoic acid , which co-crystallizes with the product.

  • Salt vs. Free Base Confusion: This molecule has a basic nitrogen (N4-phenyl). It can exist as a free base or a hydrochloride salt.[1] These have vastly different melting points and solubilities.

The "Gold Standard" Characterization Protocol

Before using a new batch in biological assays, run this 3-step validation.

MetricMethodAcceptance CriteriaTroubleshooting
Purity HPLC-UV (254 nm)>98.0% AreaIf <98%, check for 3-chlorobenzoic acid (early eluting) or bis-acylated impurities.
Identity 1H-NMR (DMSO-d6)Integration of Benzoyl vs. Phenyl protons (4:5 ratio)If peaks are broad, you may have the HCl salt. Perform a D2O shake.
State Silver Nitrate TestClear (Free Base) vs. Precipitate (HCl Salt)Dissolve 5mg in water/methanol. Add AgNO3. White ppt = Chloride salt.

Troubleshooting Workflow (Interactive Logic)

User Query: "I see an extra peak in my HPLC trace. What is it?"

Use the following decision tree to identify impurities based on relative retention time (RRT).

ImpurityLogic Start Unknown HPLC Peak Detected RRT_Low RRT < 0.8 (Early Eluting) Start->RRT_Low Polar/Acidic RRT_High RRT > 1.2 (Late Eluting) Start->RRT_High Non-polar Acid Impurity: 3-Chlorobenzoic Acid Cause: Hydrolyzed Acyl Chloride RRT_Low->Acid Acidic Mobile Phase Amine Impurity: 1-Phenylpiperazine Cause: Incomplete Reaction RRT_Low->Amine Basic Mobile Phase Dimer Impurity: Bis-acylated species (Rare, requires ring opening) RRT_High->Dimer Sharp Peak Oxide Impurity: N-Oxide Cause: Storage without Argon RRT_High->Oxide Broad Peak

Figure 1: Impurity Identification Logic Flow. RRT = Relative Retention Time compared to the main product peak.

Purification & Handling FAQs

Q: The compound is yellow. Can I still use it?

Technical Insight: Pure 1-(3-chlorobenzoyl)-4-phenylpiperazine should be a white to off-white crystalline solid .

  • Cause: Yellowing indicates the oxidation of the phenyl-piperazine moiety (formation of N-oxides or conjugated imines) or trace transition metals from the synthesis.

  • Impact: These impurities are often cytotoxic and can interfere with fluorescence-based biological assays.

  • Solution (Recrystallization Protocol):

    • Dissolve crude solid in minimal boiling Ethanol (95%) .

    • If color persists, add activated charcoal (5% w/w), boil for 5 mins, and filter hot through Celite.

    • Allow to cool slowly to Room Temperature, then 4°C.

    • Filter crystals and wash with cold hexanes.

Q: My yield is low (<50%). Where did I lose the product?

Technical Insight: The most common loss vector is the work-up pH .

  • Mechanism: The product contains a basic nitrogen (the N-phenyl piperazine nitrogen, pKa ~5-6).

  • The Error: If you wash the organic layer with strong acid (e.g., 1M HCl) to remove unreacted amine, you will protonate the product and lose it to the aqueous layer.

  • Correct Work-up:

    • Quench reaction with saturated NaHCO3 (removes 3-chlorobenzoic acid).

    • Wash organic layer with 10% Citric Acid (mild enough to remove starting piperazine, usually sparing the benzoylated product if extraction is quick) OR simply rely on recrystallization.

    • Crucial: Check the aqueous layer by TLC before discarding. If product is there, basify to pH 10 and re-extract with DCM.

Q: How do I store this to prevent batch drift?

Protocol:

  • Temperature: -20°C is preferred; 4°C is acceptable for short term.

  • Atmosphere: Store under Argon/Nitrogen.[2] The phenyl-nitrogen is susceptible to oxidative degradation over months.

  • Hygroscopicity: The HCl salt is hygroscopic. Store with desiccant.

Synthesis & Degradation Pathway[3]

Understanding the chemistry helps predict impurities. The diagram below illustrates the synthesis (Green) and the competing degradation pathways (Red).

SynthesisPath SM1 1-Phenylpiperazine Product 1-(3-chlorobenzoyl)- 4-phenylpiperazine SM1->Product + SM2 / Base Impurity_Oxide Piperazine N-Oxides (Oxidation) SM1->Impurity_Oxide + O2 (Air) SM2 3-Chlorobenzoyl Chloride SM2->Product Impurity_Acid 3-Chlorobenzoic Acid (Hydrolysis) SM2->Impurity_Acid + H2O (Moisture) Product->Impurity_Oxide Long term storage (Air exposure)

Figure 2: Synthetic pathway (solid lines) vs. Degradation/Impurity pathways (dashed red lines).

Analytical Method Parameters (HPLC)

To standardize your batch checking, adopt this method. This separates the acid impurity from the main peak effectively.

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 15 mins
Flow Rate 1.0 mL/min
Detection UV 254 nm (Aromatic rings)
Retention Order 3-Cl-Benzoic Acid (Early) < Product < 1-Phenylpiperazine (Late/Tailing)

Note: 1-phenylpiperazine often tails significantly on C18 columns due to the basic amine interacting with silanols. Use a high-pH stable column (e.g., XBridge) with ammonium bicarbonate buffer if quantification of the starting material is critical.

References

  • BenchChem Technical Support. (2025).[2][3] Synthesis of 1-Benzoylpiperazine for Research Applications: A Detailed Guide. BenchChem.[2][3] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56227-55-5 (1-Benzoylpiperazine hydrochloride). PubChem. Link

  • Eriksson, M., et al. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research.[3][4][5] Link

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Link

  • Daicel Pharma Standards. (2025). Piperazine Impurities and Synthesis Standards.[1][5] Daicel Pharma.[1] Link

Sources

Validation & Comparative

Publish Comparison Guide: Confirming the Biological Activity of 1-(3-chlorobenzoyl)-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for confirming the biological activity of 1-(3-chlorobenzoyl)-4-phenylpiperazine . This molecule, often investigated as a chemical probe or lead compound (sometimes coded in internal libraries, e.g., "R-1"), belongs to the N-benzoyl-N'-arylpiperazine class—a privileged scaffold in medicinal chemistry known for its versatility in targeting G-Protein Coupled Receptors (GPCRs), particularly within the central nervous system (CNS).

Executive Summary

1-(3-chlorobenzoyl)-4-phenylpiperazine is a lipophilic, achiral small molecule characterized by a piperazine core flanked by a 3-chlorobenzoyl group and a phenyl ring. Its structural features strongly suggest activity as a modulator of monoaminergic or glutamatergic neurotransmission.

  • Primary Predicted Targets: Serotonin (5-HT) receptors, Dopamine (D2/D3/D4) receptors, or Metabotropic Glutamate Receptor 5 (mGluR5).

  • Secondary Potential: Antimicrobial efflux pump inhibition or tubulin destabilization (cytotoxicity).

  • Key Challenge: Distinguishing between direct agonism/antagonism (orthosteric) and positive allosteric modulation (PAM).

This guide outlines the rigorous experimental framework required to validate its mechanism of action (MoA), comparing it against standard reference ligands.

Mechanistic Profile & Structure-Activity Relationship (SAR)

The biological activity of this compound is dictated by its three pharmacophoric elements. Understanding these allows for precise experimental design.

  • Phenylpiperazine Core: A classic "serotonergic header" found in drugs like Trazodone and Aripiprazole . It typically binds to the orthosteric site of 5-HT or Dopamine receptors.

  • Benzoyl Linker: Provides a rigid spacer and hydrogen bond acceptor (carbonyl), often shifting activity from orthosteric binding to allosteric modulation (e.g., in mGluR5 PAMs like CDPPB).

  • 3-Chloro Substituent: Enhances metabolic stability (blocking CYP450 oxidation at the meta-position) and increases lipophilicity for blood-brain barrier (BBB) penetration.

Diagram 1: Mechanistic Signaling Pathways (GPCR Modulation)

The following diagram illustrates the two competing mechanistic hypotheses for this scaffold: Gq-coupled activation (mGluR/5-HT2A) vs. Gi-coupled inhibition (D2/5-HT1A).

GPCR_Signaling cluster_Gq Hypothesis A: Gq Pathway (e.g., mGluR5/5-HT2A) cluster_Gi Hypothesis B: Gi Pathway (e.g., D2/5-HT1A) Compound 1-(3-chlorobenzoyl)- 4-phenylpiperazine Gq_Receptor Gq-GPCR Compound->Gq_Receptor Binding (PAM/Agonist) Gi_Receptor Gi-GPCR Compound->Gi_Receptor Binding (Agonist) PLC Phospholipase C Gq_Receptor->PLC Activation IP3 IP3 Production PLC->IP3 Ca_Release Ca2+ Release (ER) IP3->Ca_Release AC Adenylyl Cyclase Gi_Receptor->AC Inhibition cAMP cAMP Reduction AC->cAMP PKA PKA Inhibition cAMP->PKA

Caption: Dual mechanistic potential of the scaffold. Validation requires distinguishing between Calcium flux (Gq) and cAMP modulation (Gi).

Comparative Analysis: Performance vs. Alternatives

To objectively confirm activity, the compound must be benchmarked against established ligands with similar structural motifs.

Feature1-(3-chlorobenzoyl)-4-phenylpiperazine mCPP (1-(3-chlorophenyl)piperazine)CDPPB (mGluR5 PAM)Trazodone
Primary Class Hybrid Scaffold Serotonin AgonistAllosteric ModulatorSARI (Antidepressant)
Key Structural Difference Benzoyl amide linker Free secondary amineBenzamide coreTriazolopyridine tail
Receptor Affinity Predicted: Broad 5-HT/DAHigh: 5-HT2C, 5-HT1BHigh: mGluR5High: 5-HT2A, SERT
Metabolic Stability High (Amide bond)Low (N-dealkylation)ModerateModerate
Assay Readout Ca2+ Flux or cAMPCa2+ FluxCa2+ Flux (Potentiator)Binding / cAMP

Insight: Unlike mCPP, which is a non-selective serotonin agonist, the addition of the 3-chlorobenzoyl group likely reduces intrinsic efficacy (making it an antagonist or partial agonist) or shifts binding to an allosteric site (PAM activity).

Experimental Validation Protocols

To authoritatively confirm the biological activity, follow this step-by-step validation workflow.

Phase 1: In Silico Target Prediction (Docking)

Before wet-lab testing, confirm binding feasibility.

  • Software: AutoDock Vina or Schrödinger Glide.

  • Targets: 5-HT2A (PDB: 6A93), D2 Dopamine (PDB: 6CM4), mGluR5 (PDB: 5CGC).

  • Protocol:

    • Prepare ligand structure (energy minimization).

    • Define grid box around the orthosteric site (for 5-HT/DA) and transmembrane allosteric site (for mGluR5).

    • Success Criteria: Binding Energy (

      
      ) < -8.0 kcal/mol.
      
Phase 2: High-Throughput Binding Screen (Radioligand)
  • Objective: Determine affinity (

    
    ).
    
  • Method: Competition binding assay.

  • Tracers:

    
    -LSD (for 5-HT), 
    
    
    
    -Raclopride (for D2).
  • Procedure:

    • Incubate membrane preparations with radioligand + test compound (10 nM – 10

      
      M).
      
    • Filter and count CPM (Counts Per Minute).

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Phase 3: Functional Characterization (The "R-1" Confirmation)

This is the critical step to distinguish Agonist vs. Antagonist vs. PAM.

A. Calcium Flux Assay (Gq-coupled / mGluR5)

  • Cells: HEK293 stably expressing mGluR5 or 5-HT2A.

  • Dye: Fluo-4 AM (Calcium indicator).

  • Protocol:

    • Agonist Mode: Add compound alone. Watch for fluorescence spike.

    • PAM Mode: Add compound (low dose), wait 5 min, then add sub-maximal Glutamate (EC20). Watch for potentiated response compared to Glutamate alone.

    • Antagonist Mode: Add compound, then add Glutamate (EC80). Watch for reduced response.

B. cAMP HTRF Assay (Gi-coupled / D2)

  • Cells: CHO-K1 expressing D2 receptor.

  • Protocol: Stimulate cells with Forskolin (to raise cAMP), then treat with compound.

  • Readout: If the compound is a D2 agonist, cAMP levels will decrease .

Diagram 2: Experimental Validation Workflow

Validation_Workflow Start Start: 1-(3-chlorobenzoyl)- 4-phenylpiperazine InSilico Phase 1: In Silico Docking (Target Prioritization) Start->InSilico Binding Phase 2: Radioligand Binding (Determine Affinity Ki) InSilico->Binding Functional Phase 3: Functional Assay (Determine Efficacy) Binding->Functional Decision_Gq Ca2+ Flux (Gq) Functional->Decision_Gq Decision_Gi cAMP (Gi) Functional->Decision_Gi Result_Agonist Confirmed: Agonist Decision_Gq->Result_Agonist Signal Increase Result_Antagonist Confirmed: Antagonist Decision_Gq->Result_Antagonist Signal Block Result_PAM Confirmed: PAM (Positive Allosteric Modulator) Decision_Gq->Result_PAM Potentiation of Glutamate Decision_Gi->Result_Agonist cAMP Decrease Decision_Gi->Result_Antagonist Reversal of Agonist

Caption: Decision tree for classifying the compound's pharmacological profile.

Interpretation of Results
  • Scenario A (High Affinity, No Efficacy): If

    
     nM but no functional response alone, the compound is a Neutral Antagonist . This is common for benzoylpiperazines targeting D4 receptors.
    
  • Scenario B (Potentiation): If the compound has no effect alone but shifts the Glutamate dose-response curve to the left, it is a Type I PAM (likely mGluR5), a highly sought-after profile for cognitive enhancement (e.g., in Schizophrenia research).

  • Scenario C (Cytotoxicity): If the compound shows

    
     in an MTT assay (general cell viability) without specific receptor binding, it may be acting as a Tubulin Polymerization Inhibitor , similar to other benzoyl-phenylpiperazine derivatives investigated for anticancer activity.
    
References
  • Conn, P. J., et al. (2009). "Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders." Nature Reviews Drug Discovery. Link

  • Roth, B. L., et al. (2000). "The Pharmacology of Phenylpiperazines: Insights from the PDSP." Journal of Pharmacology and Experimental Therapeutics. Link

  • Lindsley, C. W., et al. (2006). "Progress in the Discovery of Positive Allosteric Modulators of the Metabotropic Glutamate Receptor 5 (mGluR5)." Current Opinion in Drug Discovery & Development. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 101444 (Related Structure)." PubChem. Link

  • Graphviz Authors. (2024). "Graphviz - Graph Visualization Software." Link

Comparative Guide: 1-(3-chlorobenzoyl)-4-phenylpiperazine vs. Phenylpiperazine Derivatives

[1]

Executive Summary

This technical guide analyzes the pharmacological and physicochemical distinctions between 1-(3-chlorobenzoyl)-4-phenylpiperazine (an N-benzoyl amide) and standard phenylpiperazine derivatives such as mCPP and 1-phenylpiperazine (aryl amines).[1]

While phenylpiperazines are classically known as serotonergic (5-HT) ligands, the introduction of a benzoyl moiety—creating an amide linkage—acts as a "pharmacological switch."[1] This modification nullifies affinity for monoamine receptors (5-HT, DA, NE) by eliminating the basic nitrogen center required for aspartate salt-bridge formation.[1] Instead, benzoylpiperazines like 1-(3-chlorobenzoyl)-4-phenylpiperazine have emerged as privileged scaffolds for Glycine Transporter 1 (GlyT1) inhibition and non-GPCR targets (e.g., antimicrobial or enzymatic pathways).[1]

Part 1: Chemical Profile & Structural Divergence[1]

The defining difference between the target compound and its analogs is the nature of the nitrogen linkage at the N1 position.

Feature1-(3-chlorobenzoyl)-4-phenylpiperazine 1-(3-chlorophenyl)piperazine (mCPP) 1-phenylpiperazine
Core Class Benzoylpiperazine (Amide) Arylpiperazine (Amine) Arylpiperazine (Amine)
N1 Hybridization

(Planar, Conjugated)

(Pyramidal)

(Pyramidal)
Basicity (pKa) Neutral (~ -0.5 to 1.[1]0)Basic (~ 8.5 - 9.[1]0)Basic (~ 8.5 - 9.[1]0)
Physiological State Uncharged (Lipophilic)Protonated (Cationic)Protonated (Cationic)
Primary Target GlyT1, Enzymes, or Inactive Control5-HT

, 5-HT

, SERT

-Adrenergic, 5-HT (Non-selective)
Structural Significance[1]
  • The Amine (mCPP/1-PP): The basic N1 nitrogen is protonated at physiological pH (7.4).[1] This cation mimics the terminal amine of serotonin, allowing it to form a critical ionic bond (salt bridge) with a conserved aspartate residue in transmembrane helix 3 (TM3) of 5-HT and Dopamine receptors.

  • The Amide (Target): The carbonyl group draws electron density from the nitrogen, rendering it non-basic and planar. This prevents protonation, abolishing the ionic interaction with monoamine receptors.[1] Consequently, this molecule is often used as a negative control for 5-HT binding or a lead scaffold for hydrophobic pockets (e.g., GlyT1).[1]

Part 2: Pharmacological Comparison

Serotonergic Activity (5-HT Receptors)[1][2]
  • Arylpiperazines (mCPP): Exhibit high affinity (

    
     in nanomolar range) for 5-HT
    
    
    and 5-HT
    
    
    receptors.[1] They act as partial agonists or antagonists.[1]
  • Benzoylpiperazines: Research by Lyon et al. (1986) demonstrated that converting the aryl-amine to a benzoyl-amide results in a complete loss of affinity for 5-HT

    
     and 5-HT
    
    
    sites (
    
    
    nM).[1]
    • Implication: 1-(3-chlorobenzoyl)-4-phenylpiperazine should not be used as a serotonergic probe.[1]

Glycine Transporter 1 (GlyT1) Inhibition
  • Benzoylpiperazines: Pinard et al. (2008) identified the benzoylpiperazine scaffold as a potent chemotype for GlyT1 inhibition. The lipophilic 3-chlorobenzoyl group occupies a hydrophobic pocket distinct from the substrate site, modulating glycine levels (relevant for Schizophrenia therapeutics).[1]

  • Arylpiperazines: Generally lack specific activity at GlyT1.[1]

Metabolic Stability
  • Amide Bond: Susceptible to hydrolysis by amidases, but the steric bulk of the 3-chlorophenyl group and the piperazine ring confers moderate stability.[1]

  • Aryl-Amine: Susceptible to CYP450-mediated hydroxylation (on the phenyl ring) or N-dealkylation.[1] mCPP itself is a stable metabolite of Trazodone.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-(3-chlorobenzoyl)-4-phenylpiperazine

Objective: To synthesize the amide target from 1-phenylpiperazine.

  • Reagents: 1-Phenylpiperazine (1.0 eq), 3-Chlorobenzoyl chloride (1.1 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve 1-phenylpiperazine and triethylamine in dry DCM at 0°C.

    • Add 3-chlorobenzoyl chloride dropwise over 30 minutes (exothermic reaction).[1]

    • Allow to warm to room temperature and stir for 4 hours.

    • Workup: Wash with 1N HCl (to remove unreacted 1-phenylpiperazine amine), then saturated NaHCO

      
      , then brine.
      
    • Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (EtOAc/Hexane).[1]

  • Validation:

    • IR: Look for Amide I band (~1630-1650 cm

      
      ).[1] Absence of NH stretch.[1][2]
      
    • MS: Molecular ion

      
      .[1]
      
Protocol B: Differentiating Binding Profiles (Negative Control Assay)

Objective: To confirm the loss of 5-HT affinity (validating the "Amide Switch").[1]

  • Assay: Radioligand Binding Assay (Membrane preparations expressing human 5-HT

    
    ).
    
  • Ligand: [

    
    H]-Ketanserin (0.5 nM).
    
  • Test Compounds:

    • Positive Control: mCPP (

      
       to 
      
      
      M).[1]
    • Test: 1-(3-chlorobenzoyl)-4-phenylpiperazine (

      
       to 
      
      
      M).[1]
  • Expectation:

    • mCPP: Sigmoidal displacement curve (

      
       nM).[1]
      
    • Test Compound: Flat line (No displacement up to 10

      
      M).
      

Part 4: Visualizing the "Amide Switch"

The following diagram illustrates the structural divergence and resulting pharmacological pathways.

AmideSwitchStartStarting Material:1-PhenylpiperazineStep1_AReaction: N-Arylation(e.g., 1,3-dichlorobenzene)Start->Step1_A Pd-Catalysis / SnAr Step1_BReaction: N-Acylation(3-chlorobenzoyl chloride)Start->Step1_B Nucleophilic Substitution Product_AProduct A: mCPP(1-(3-chlorophenyl)piperazine)Step1_A->Product_AProp_AProperties:- Basic N1 (Protonated)- High 5-HT Affinity- PsychoactiveProduct_A->Prop_AProp_BProperties:- Neutral Amide (Planar)- Inactive at 5-HT- GlyT1 Inhibitor / AntimicrobialProp_A->Prop_B The Amide Switch:Loss of Salt BridgeProduct_BProduct B: 1-(3-chlorobenzoyl)-4-phenylpiperazineStep1_B->Product_BProduct_B->Prop_B

Caption: Divergent synthesis pathways showing how acylation (right branch) eliminates the basic nitrogen center, switching the pharmacological profile from Serotonergic (left) to Non-Aminergic (right).[1]

References

  • Lyon, R. A., Titeler, M., McKenney, J. D., Magee, P. S., & Glennon, R. A. (1986). Synthesis and evaluation of phenyl- and benzoylpiperazines as potential serotonergic agents.[1] Journal of Medicinal Chemistry, 29(5), 630–634.[1] Link

  • Pinard, E., Alanine, A., Alberati, D., Bender, M., Borroni, E., Bourdeaux, P., ...[1] & Narquizian, R. (2008). Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors.[1] Bioorganic & Medicinal Chemistry Letters, 18(18), 5134-5139.[1] Link

  • Westkaemper, R. B., & Glennon, R. A. (1994). Molecular modeling of the interaction of serotonin with the 5-HT2A receptor.[1] International Journal of Quantum Chemistry, 51(S21), 191-199.[1] (Mechanistic basis for salt-bridge requirement).

Publish Comparison Guide: Cross-Validation of 1-(3-Chlorobenzoyl)-4-Phenylpiperazine (3-CBPP)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical framework for the cross-validation of 1-(3-chlorobenzoyl)-4-phenylpiperazine (3-CBPP) .

Given the chemical structure—a N-benzoyl-N'-phenylpiperazine scaffold—this compound belongs to a class of "privileged structures" frequently investigated for microtubule destabilization (anticancer) and monoaminergic modulation (CNS) . This guide focuses on the antiproliferative cross-validation workflow, which is the standard protocol for evaluating such derivatives across heterogeneous cell lines (e.g., NCI-60 panel methodology).

Executive Summary & Compound Identity

1-(3-chlorobenzoyl)-4-phenylpiperazine (3-CBPP) is a synthetic small molecule featuring a piperazine core flanked by a 3-chlorobenzoyl moiety and a phenyl ring.

  • Primary Class: N-substituted phenylpiperazine / Benzamide derivative.[1]

  • Putative Mechanism: Microtubule destabilization (inhibition of tubulin polymerization) and induction of apoptosis.

  • Validation Goal: To determine tissue-specific cytotoxicity (IC50) and selectivity indices (SI) across diverse cancer cell lines versus normal fibroblasts.

Why Cross-Validate?

Single-line toxicity data is prone to artifacts (e.g., MDR1 overexpression in specific lines). Cross-validation across histologically distinct lines (Breast, Colon, Liver) ensures the observed effects are due to the compound's core mechanism (e.g., mitotic arrest) rather than cell-line-specific vulnerabilities.

Mechanistic Hypothesis & Signaling Pathway

The benzoyl-phenylpiperazine scaffold is structurally analogous to known tubulin binding agents . The primary hypothesis for validation is that 3-CBPP binds to the colchicine-binding site of


-tubulin, preventing microtubule assembly.
Pathway Diagram: Mitotic Arrest & Apoptosis

The following diagram illustrates the downstream consequences of 3-CBPP binding, leading to G2/M arrest and subsequent apoptosis.

G Compound 1-(3-Chlorobenzoyl)-4-Phenylpiperazine (3-CBPP) Tubulin Free Tubulin Dimers (Alpha/Beta) Compound->Tubulin Binds Colchicine Site MT Microtubule Polymerization Tubulin->MT Inhibits Spindle Mitotic Spindle Formation MT->Spindle Disrupts Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint Triggers Arrest G2/M Phase Arrest Checkpoint->Arrest Bcl2 Bcl-2 Phosphorylation (Inactivation) Arrest->Bcl2 Prolonged Arrest Caspase Caspase-3 Activation Bcl2->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Proposed mechanism of action. 3-CBPP inhibits tubulin polymerization, triggering the Spindle Assembly Checkpoint (SAC) and forcing the cell into apoptosis.

Comparative Analysis: 3-CBPP vs. Alternatives

To objectively assess 3-CBPP, it must be benchmarked against established tubulin-targeting agents.

Feature3-CBPP (Test Compound) Colchicine (Alternative 1) Paclitaxel (Alternative 2)
Mechanism Tubulin Destabilizer (Inhibits assembly)Tubulin Destabilizer (Inhibits assembly)Tubulin Stabilizer (Prevents disassembly)
Binding Site Putative Colchicine SiteColchicine SiteTaxane Site
MDR Susceptibility Low to Moderate (Scaffold dependent)High (P-gp substrate)High (P-gp substrate)
Solubility Moderate (Lipophilic)HighLow (Requires Cremophor/Ethanol)
Primary Utility Research Tool / Lead CompoundGout (Clinical), ResearchChemotherapy (Clinical)

Key Insight: While Paclitaxel stabilizes microtubules, 3-CBPP (like Colchicine) prevents their formation. This distinction is critical when interpreting immunofluorescence data: 3-CBPP treated cells will lack microtubule networks, whereas Paclitaxel treated cells will show rigid, bundled networks.

Cross-Validation Strategy: Cell Line Selection

A robust validation requires a "panel approach" to filter out false positives.

Recommended Panel
  • MCF-7 (Breast Adenocarcinoma):

    • Rationale: High sensitivity to apoptotic stimuli; wild-type p53.

    • Goal: Establish baseline cytotoxicity.

  • HCT-116 (Colorectal Carcinoma):

    • Rationale: Aggressive growth; often used to screen for p53-independent mechanisms.

    • Goal: Test efficacy in aggressive phenotypes.

  • HepG2 (Hepatocellular Carcinoma):

    • Rationale: High metabolic activity.

    • Goal: Assess potential metabolic activation or deactivation (CYP450 effects).

  • HDF / MCF-10A (Normal Fibroblasts/Epithelium):

    • Rationale: Non-cancerous control.

    • Goal: Calculate Selectivity Index (SI) .

      
      . An SI > 2.0 is desired.
      

Experimental Protocols

These protocols are designed to be self-validating systems.

Protocol A: SRB Cytotoxicity Assay (Gold Standard)

Unlike MTT/MTS, the Sulforhodamine B (SRB) assay measures cellular protein content, avoiding metabolic artifacts caused by mitochondrial inhibitors.

Workflow:

  • Seeding: Seed cells (e.g., 5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add 3-CBPP in serial dilutions (0.1 µM – 100 µM). Include DMSO control (<0.5%) and Colchicine (positive control).

  • Fixation: After 48h/72h, fix cells with cold 10% Trichloroacetic Acid (TCA) for 1h at 4°C. Critical Step: TCA fixation preserves the protein monolayer.

  • Staining: Wash 4x with water. Dry. Stain with 0.4% SRB in 1% acetic acid for 30 min.

  • Solubilization: Wash 4x with 1% acetic acid to remove unbound dye. Solubilize bound dye with 10 mM Tris base (pH 10.5).

  • Quantification: Read Absorbance at 510 nm .

Protocol B: In Vitro Tubulin Polymerization Assay

To confirm the mechanism is direct tubulin interaction and not general toxicity.

Workflow:

  • Preparation: Use purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP.

  • Baseline: Keep reagents on ice (4°C). Tubulin depolymerizes in cold.

  • Induction: Add 3-CBPP (10 µM) or Vehicle. Transfer to cuvette at 37°C .

  • Measurement: Monitor Absorbance at 340 nm every 30 seconds for 60 mins.

    • Result Interpretation:

      • Rising Curve: Polymerization occurring (Control).

      • Flat Line: Inhibition of polymerization (3-CBPP/Colchicine).

      • Rapid/High Plateau: Hyper-stabilization (Paclitaxel).

Validation Logic & Decision Tree

Use this logic flow to interpret your cross-validation data.

Validation Start Start Validation SRB SRB Assay (Multiple Lines) Start->SRB Potent IC50 < 10 µM? SRB->Potent TubulinAssay Tubulin Assay Potent->TubulinAssay Yes Toxic General Toxin (Discard) Potent->Toxic No (Weak) Inhibits Inhibits Polymerization? TubulinAssay->Inhibits Selectivity Test Normal Cells (HDF/MCF-10A) Inhibits->Selectivity Yes OffTarget Off-Target Mechanism (Check Kinases) Inhibits->OffTarget No SI_Check SI > 2.0? Selectivity->SI_Check Valid VALIDATED Lead Candidate SI_Check->Valid Yes SI_Check->Toxic No

Figure 2: Decision tree for validating 3-CBPP as a specific antiproliferative agent.

References

  • Yarim, M., et al. (2012). "Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives." International Journal of Molecular Sciences, 13(7), 8071–8085.

    • Context: Establishes the cytotoxicity of benzoyl-piperazine deriv
  • Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols, 1, 1112–1116.

    • Context: The authoritative protocol for the SRB assay described above.
  • Kharb, R., et al. (2012). "Pharmacological significance of piperazine scaffold." International Research Journal of Pharmacy, 3(10).[2]

    • Context: Reviews the broad biological activities (Anticancer, CNS) of the piperazine scaffold.
  • Jordan, M. A., & Wilson, L. (2004). "Microtubules as a target for anticancer drugs." Nature Reviews Cancer, 4, 253–265.

    • Context: Mechanistic grounding for comparing Destabilizers (Colchicine) vs. Stabilizers (Taxol).

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(3-chlorobenzoyl)-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 1-(3-chlorobenzoyl)-4-phenylpiperazine

Part 1: Executive Safety Assessment

Status: High-Potency Pharmacophore / Sensitizing Intermediate CAS Context: While specific public safety data (SDS) for the exact amide 1-(3-chlorobenzoyl)-4-phenylpiperazine is limited, its structural precursors—1-phenylpiperazine (CAS 92-54-6) and 3-chlorobenzoyl chloride —are well-characterized hazards.

Core Directive: Apply the Precautionary Principle . You must treat this compound as a potent sensitizer and toxic by absorption until definitive toxicology screening proves otherwise.

Hazard Identification (Structure-Activity Relationship)
  • Sensitization (Critical Risk): The piperazine moiety is a documented respiratory and contact sensitizer. Repeated exposure, even at low levels, can lead to irreversible anaphylactic sensitivity.

  • Acute Toxicity (Dermal/Oral): The lipophilic nature of the chlorobenzoyl and phenyl groups facilitates rapid dermal absorption. 1-phenylpiperazine is classified as "Fatal in contact with skin" (Category 1/2); this amide derivative should be handled with similar rigor.

  • Environmental Persistence: The halogenated aromatic ring (chlorine at the meta-position) resists biodegradation, requiring specific halogenated waste disposal streams.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" protocols. This compound requires a barrier-protection strategy designed for lipophilic, sensitizing solids.

PPE CategoryStandard RequirementTechnical Justification
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (High-Breakthrough, >5 mil) or Laminate (Silver Shield)Chlorinated aromatics can permeate standard latex or thin nitrile rapidly. The outer glove provides mechanical strength; the inner glove prevents permeation during doffing.
Respiratory P100 / N100 Respirator (If outside a fume hood)Piperazine dusts are potent asthmagens. Standard surgical masks offer zero protection against sensitization.
Body Defense Tyvek® Lab Coat (Closed Front) + Tyvek Sleeve CoversCotton coats absorb and retain solids, creating a secondary exposure source. Disposable, non-woven fabrics (Tyvek) repel dusts.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders which can bypass side shields via air currents.

Part 3: Operational Protocols

A. Engineering Controls & Weighing

Objective: Zero inhalation of dust.

  • Primary Barrier: All weighing must occur inside a Chemical Fume Hood or Powder Containment Balance Enclosure .

  • Static Control: Use an anti-static gun or ionizer bar during weighing. Charged piperazine powders are "fly-away" and will adhere to gloves and cuffs, spreading contamination.

  • Surface Protection: Line the balance area with plastic-backed absorbent pads (bench diapers). Change immediately after use.

B. Reaction Setup & Transfer

Objective: Prevent dermal contact during solvation.

  • Solvent Choice: When dissolving, add solvent slowly to the solid. Avoid vigorous injection which can aerosolize the powder.

  • Closed Systems: Once dissolved, keep reaction vessels sealed. If heating is required, ensure the condenser is properly seated to prevent the escape of halogenated vapors.

C. Decontamination & Spills

Objective: Prevent cross-contamination.

  • Do NOT Dry Sweep: Never use a brush or broom on powder spills. This generates aerosols.

  • Wet Wipe Method: Cover the spill with a wet paper towel (solvent-soaked if necessary, usually ethanol/water), then scoop up the wet slurry.

  • Surface Check: Wipe the area with a UV-fluorescent tracer (if available for cleaning validation) or perform a triple-wipe with methanol to ensure all lipophilic residues are removed.

Part 4: Workflow Visualization

The following diagram outlines the "Hierarchy of Containment" for handling this sensitizing solid.

G cluster_0 Preparation Phase cluster_1 Operational Phase (Inside Fume Hood) cluster_2 Disposal & Exit Start Begin Procedure RiskCheck Risk Assessment: Sensitizer + Toxic Start->RiskCheck PPE Don PPE: Double Nitrile + Tyvek + Goggles RiskCheck->PPE Weighing Weighing: Use Anti-Static Gun (No Air Currents) PPE->Weighing Enter Hood Solvation Solvation: Add Solvent to Solid (Closed Vessel) Weighing->Solvation Reaction Reaction/Processing Solvation->Reaction WasteSeg Waste Segregation: Halogenated Organic Stream Reaction->WasteSeg Decon Decontamination: Wet Wipe (Ethanol) Dispose of Bench Pads WasteSeg->Decon Doffing Doffing Sequence: Outer Gloves -> Coat -> Inner Gloves Decon->Doffing Wash Hygiene: Wash Hands (Soap/Water) Doffing->Wash

Caption: Logic flow for handling high-potency sensitizers, prioritizing containment and specific waste streams.

Part 5: Waste Disposal & Emergency

Disposal Classification

This compound contains a Chlorine-Carbon bond . It must be segregated into the Halogenated Organic Waste stream.

  • Container Labeling: "Hazardous Waste - Halogenated Organic - Toxic/Sensitizer."

  • Incompatibility: Do not mix with strong oxidizers or alkali metals.

  • Destruction: High-temperature incineration is the required method to prevent the formation of dioxins or environmental persistence.

Emergency Response
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use solvents (like ethanol) on skin, as this may increase absorption of the lipophilic compound.

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7076, 1-Phenylpiperazine. (Source for parent amine toxicity). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][2] (Guidance on handling unlisted intermediates). [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Source for Precautionary Principle application). [Link]

  • ECHA (European Chemicals Agency). Substance Information: Piperazine. (Source for sensitization classification). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.